molecular formula C8H7F3N2O3 B1309841 Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 343-67-9

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1309841
CAS No.: 343-67-9
M. Wt: 236.15 g/mol
InChI Key: QTKCIBZWYLMGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H7F3N2O3 and its molecular weight is 236.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(15)4-3-12-7(8(9,10)11)13-5(4)14/h3H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKCIBZWYLMGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407946
Record name Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-67-9
Record name Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group imparts unique biological activity and stability to molecules, making this compound a valuable building block for medicinal and agricultural chemistry.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of the Synthesis Pathway

The most direct and widely recognized method for synthesizing this compound is through the cyclocondensation of an amidine with a malonate derivative. Specifically, the reaction involves the condensation of 2,2,2-trifluoroacetamidine with diethyl 2-(ethoxymethylene)malonate. This approach provides a straightforward route to the pyrimidine core with the desired substituents at the 2, 4, and 5 positions.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability and purity of its key precursors. The following sections detail the preparation of 2,2,2-trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate.

Synthesis of 2,2,2-Trifluoroacetamidine

2,2,2-Trifluoroacetamidine is typically prepared from trifluoroacetonitrile. The synthesis involves the reaction of trifluoroacetonitrile with ammonia.

Experimental Protocol:

A solution of trifluoroacetonitrile in a suitable solvent (e.g., diethyl ether) is cooled in a pressure vessel. Anhydrous ammonia is then introduced into the vessel, and the reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by spectroscopic methods. Upon completion, the excess ammonia and solvent are carefully evaporated to yield 2,2,2-trifluoroacetamidine. Due to the volatility and reactivity of the reagents, this reaction must be carried out with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of Diethyl 2-(ethoxymethylene)malonate

Diethyl 2-(ethoxymethylene)malonate is a crucial C3 synthon for the pyrimidine ring formation. It is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate.[2]

Experimental Protocol:

A mixture of diethyl malonate, triethyl orthoformate, and a catalytic amount of a dehydrating agent (e.g., acetic anhydride) is heated.[2] The reaction is driven to completion by the continuous removal of ethanol, which is formed as a byproduct, through distillation.[2] After the reaction is complete, the excess triethyl orthoformate and catalyst are removed by vacuum distillation to afford the crude diethyl 2-(ethoxymethylene)malonate, which can be further purified by fractional distillation.[2]

Core Synthesis: this compound

The final step in the synthesis is the cyclocondensation reaction between 2,2,2-trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol:

2,2,2-Trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate are dissolved in a suitable solvent, such as ethanol or isopropanol. A base, such as sodium ethoxide or sodium methoxide, is added to the solution to catalyze the reaction. The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to be acidic, leading to the precipitation of the product. The crude this compound is then collected by filtration, washed with a cold solvent, and purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway, compiled from analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Precursor Synthesis
Synthesis of Diethyl 2-(ethoxymethylene)malonateDiethyl malonate, Triethyl orthoformateAcetic anhydrideNone145-1704-6>95
Core Synthesis
This compound Synthesis (Analogous)2-Fluoro-3-oxopentanoic acid ethyl ester, Formamidine acetateSodium methoxideMethanolReflux12-1667

Note: The yield for the core synthesis is based on an analogous reaction for a similar pyrimidine derivative and may differ for the target molecule.[3]

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_core Core Synthesis Trifluoroacetonitrile Trifluoroacetonitrile 2,2,2-Trifluoroacetamidine 2,2,2-Trifluoroacetamidine Trifluoroacetonitrile->2,2,2-Trifluoroacetamidine + NH3 Ammonia Ammonia Ammonia->2,2,2-Trifluoroacetamidine Target_Molecule Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate 2,2,2-Trifluoroacetamidine->Target_Molecule Base, Reflux Diethyl malonate Diethyl malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl malonate->Diethyl 2-(ethoxymethylene)malonate + HC(OEt)3 Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->Target_Molecule

Caption: Overall synthesis pathway for the target molecule.

Reaction_Mechanism Amidine 2,2,2-Trifluoroacetamidine Intermediate_1 Nucleophilic Attack Amidine->Intermediate_1 Malonate_Derivative Diethyl 2-(ethoxymethylene)malonate Malonate_Derivative->Intermediate_1 Intermediate_2 Cyclization Intermediate_1->Intermediate_2 Intermediate_3 Elimination Intermediate_2->Intermediate_3 Product Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Intermediate_3->Product

Caption: Key steps in the cyclocondensation reaction.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, informing decisions in process development, formulation, and preliminary assessment of its potential as a synthetic building block.

PropertyValueSource
Molecular Formula C₈H₇F₃N₂O₃PubChem
Molecular Weight 236.15 g/mol PubChem
Melting Point 315-316 °CChemicalBook
Boiling Point 220.8 °C at 760 mmHgMoldb
pKa (Predicted) 4.75 ± 0.50ChemicalBook
Solubility Moderate in organic solvents; Limited in water.[1]CymitQuimica[1]
XLogP3 (Computed) 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of pyrimidine derivatives are outlined below. While specific experimental reports for this compound are not publicly available, these generalized methods represent standard approaches in the field.

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) near MP meas2->meas3 meas4 Record temperature at first liquid formation meas3->meas4 meas5 Record temperature at complete liquefaction meas4->meas5 result1 The melting point is reported as a range meas5->result1

Figure 1: General workflow for melting point determination.

Procedure:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Heating: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate.

  • Observation: The temperatures at which the substance first begins to melt and at which it becomes completely liquid are recorded to define the melting point range.

Solubility Assessment (Gravimetric Method)

The equilibrium solubility can be determined by the gravimetric method in various solvents at controlled temperatures.

G Workflow for Solubility Determination (Gravimetric) cluster_prep Equilibration cluster_measurement Measurement cluster_result Calculation prep1 Add excess solid to a known volume of solvent prep2 Stir at constant temperature for a set time (e.g., 24h) prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 meas1 Withdraw a known volume of the supernatant prep3->meas1 meas2 Filter the aliquot to remove any solid particles meas1->meas2 meas3 Evaporate the solvent from the aliquot meas2->meas3 meas4 Weigh the remaining solid residue meas3->meas4 result1 Calculate solubility (e.g., in g/L or mg/mL) meas4->result1

Figure 2: General workflow for gravimetric solubility determination.

Procedure:

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • Sampling: A known volume of the saturated solution is carefully removed and filtered to separate the undissolved solid.

  • Quantification: The solvent is evaporated from the filtered solution, and the mass of the remaining solid is determined. The solubility is then calculated.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH.

G Workflow for pKa Determination (Potentiometric Titration) cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of compound in a suitable solvent (e.g., water/co-solvent) setup2 Calibrate the pH meter with standard buffers setup1->setup2 setup3 Place the solution in a thermostated vessel setup2->setup3 titr1 Add increments of a standardized strong base (e.g., NaOH) setup3->titr1 titr2 Record the pH after each addition titr1->titr2 titr3 Continue until the pH change becomes minimal titr2->titr3 anal1 Plot pH versus volume of titrant added titr3->anal1 anal2 Determine the equivalence point (inflection point) anal1->anal2 anal3 The pH at half the equivalence point volume is the pKa anal2->anal3

Figure 3: General workflow for pKa determination via potentiometric titration.

Procedure:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes a direct biological activity or a specific signaling pathway associated with this compound itself. Its primary role reported in the literature is that of a versatile synthetic intermediate. The presence of the trifluoromethyl group and the pyrimidine core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications. Further research would be required to elucidate any intrinsic biological effects of this compound.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 343-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS number 343-67-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral data, and its emerging role as a key building block in the design of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by an ethyl ester at the 5-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position. These functional groups contribute to its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 343-67-9-
Molecular Formula C₈H₇F₃N₂O₃[1]
Molecular Weight 236.15 g/mol [1][2]
Melting Point 315-316 °C[3]
Boiling Point 220.8 °C at 760 mmHg[2]
Density (calculated) 1.422 g/cm³[4]
Solubility Moderately soluble in organic solvents; limited solubility in water.[2]

Synthesis

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of a trifluoromethyl-containing building block with a suitable three-carbon component and an amidine source.

Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate and Urea

This protocol is based on established methods for the synthesis of trifluoromethyl-substituted pyrimidines.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Acetic acid

  • Ethanol

  • Water

Procedure:

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and urea (1.2 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: General synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic Data Predicted Characteristics
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrimidine proton, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with characteristic splitting for the carbon bearing the CF₃ group), the trifluoromethyl carbon (quartet), and the carbons of the ethyl group.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (broad), C-H stretching, C=O stretching (ester), C=C and C=N stretching of the pyrimidine ring, and strong C-F stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (236.15 g/mol ).

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent and selective inhibitors of various enzymes and receptors.

Kinase Inhibition

Derivatives of this compound have shown significant promise as kinase inhibitors, particularly targeting pathways implicated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core can be functionalized to interact with the ATP-binding site of EGFR, a receptor tyrosine kinase that is often dysregulated in various cancers. The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor.[5]

  • Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is a non-receptor tyrosine kinase involved in cell migration, invasion, and proliferation. Trifluoromethylpyrimidine-based compounds have been designed to target PYK2, highlighting the versatility of this scaffold in developing inhibitors for different kinase families.[5]

Kinase_Signaling_Pathways cluster_EGFR EGFR Signaling Pathway cluster_PYK2 PYK2 Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PYK2 PYK2 SRC SRC PYK2->SRC FAK FAK PYK2->FAK Migration_Invasion Cell Migration & Invasion SRC->Migration_Invasion FAK->Migration_Invasion Inhibitor Trifluoromethylpyrimidine Derivatives Inhibitor->EGFR Inhibits Inhibitor->PYK2 Inhibits

Caption: Targeted kinase signaling pathways for trifluoromethylpyrimidine derivatives.

Antiviral and Antifungal Applications

The trifluoromethylpyrimidine core is also a key component in the development of novel antiviral and antifungal agents.[6][7] The incorporation of this moiety can lead to compounds with enhanced efficacy and a broader spectrum of activity against various pathogens.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its utility as a precursor for potent kinase inhibitors makes it a compound of high interest for researchers in the field of oncology. The synthetic and spectral data, along with the outlined biological applications, provide a solid foundation for further investigation and development of novel therapeutics based on this promising scaffold.

References

Unraveling the Structural Blueprint: A Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – The quest to understand the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. For researchers, scientists, and drug development professionals, this structural information is paramount for elucidating structure-activity relationships, designing novel therapeutics, and engineering advanced materials. This technical guide focuses on Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest.

While a definitive, publicly available crystal structure for this compound has not been identified in a comprehensive search of crystallographic databases and scientific literature, this guide provides valuable insights into its potential structural characteristics and the methodologies required for their determination. By examining a closely related analogue, we can infer key structural features and present a generalized experimental approach for its synthesis, crystallization, and structural analysis.

Derivatives of trifluoromethyl pyrimidine are recognized for their diverse biological activities, including antifungal, insecticidal, and anticancer properties.[1] The trifluoromethyl group is known to enhance the biological activity and stability of compounds, making them attractive candidates for pharmaceutical and agrochemical development.[2]

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₈H₇F₃N₂O₃
Molecular Weight 236.15 g/mol
IUPAC Name ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
CAS Number 343-67-9[3]

Crystallographic Data of a Related Analogue

In the absence of specific crystallographic data for the title compound, we present the data for a related structure, rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate.[4] This provides an example of the crystallographic parameters for a molecule containing the trifluoromethylpyrimidine core.

ParameterValue
Chemical Formula C₁₄H₁₅F₃N₂O₅
Molecular Weight 348.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 12.0940 (15) Å
b 8.665 (1) Å
c 14.3110 (18) Å
α 90°
β 93.987 (6)°
γ 90°
Volume 1496.1 (3) ų
Z 4
Temperature 113 K
Radiation Mo Kα

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis, crystallization, and structural determination of the title compound.

Synthesis of this compound

This protocol is a hypothetical pathway based on common synthetic routes for pyrimidine derivatives.

  • Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask, add urea (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Crystallization for X-ray Diffraction

Obtaining a single crystal of sufficient quality is often the most challenging step.[5] The following are common techniques that can be employed.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The gradual decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.

Single-Crystal X-ray Diffraction

This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[7]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6][7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to reduce thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal. The diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[4]

Visualizations

Experimental Workflow

The logical flow from synthesis to final structure determination is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Experimental workflow for structure determination.
Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, related 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[9] The inhibition of these kinases is a promising strategy in cancer therapy. The following diagram illustrates this signaling pathway.

signaling_pathway compound Trifluoromethyl Pyrimidine Derivative flt3 FLT3 compound->flt3 chk1 CHK1 compound->chk1 stat5 STAT5 flt3->stat5 akt AKT flt3->akt erk ERK flt3->erk survival Cell Survival chk1->survival proliferation Cell Proliferation stat5->proliferation akt->survival erk->proliferation

Inhibitory action on the FLT3/CHK1 signaling pathway.

References

Tautomeric Landscape of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the recognized impact of the trifluoromethyl group on biological activity and metabolic stability. A critical, yet underexplored, aspect of its chemical nature is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the potential tautomeric forms of this molecule, drawing upon established principles of pyrimidine chemistry, spectroscopic data from analogous structures, and computational predictions. While direct experimental quantification of the tautomeric equilibrium for this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information to provide a robust framework for its study. We present detailed hypothetical experimental protocols for the elucidation of its tautomeric behavior and summarize relevant data from closely related compounds to infer its likely properties.

Introduction to Tautomerism in Hydroxypyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of heterocyclic chemistry, 4-hydroxypyrimidines are classic examples of compounds exhibiting keto-enol and amine-imine tautomerism. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.

For this compound, the presence of a strongly electron-withdrawing trifluoromethyl group at the C2 position and an ester group at the C5 position is expected to significantly influence the tautomeric landscape. The principal tautomeric forms anticipated to be in equilibrium are the 4-hydroxy (enol-like) form and the 4-oxo (keto-like) forms, which can exist as the N1-H or N3-H tautomer.

Potential Tautomeric Forms

The potential tautomeric equilibria for this compound are depicted below. The equilibrium between the hydroxy form and the two distinct oxo forms is of primary interest.

Tautomers T1 4-Hydroxy Form (Enol) T2 4-Oxo-1H Form (Keto) T1->T2 Equilibrium T3 4-Oxo-3H Form (Keto) T1->T3 Equilibrium T2->T3 Equilibrium

Caption: Potential tautomeric equilibria for this compound.

Predicted Tautomeric Preference: A Theoretical Perspective

Computational studies on substituted 4-hydroxypyrimidines consistently demonstrate that the position of the tautomeric equilibrium is heavily influenced by the electronic properties of the substituents. The presence of electron-withdrawing groups, such as the trifluoromethyl group at the C2 position, is generally predicted to favor the oxo (keto) forms over the hydroxy (enol) form. This is attributed to the stabilization of the negative charge that develops on the pyrimidine ring in the keto tautomers.

Furthermore, the relative stability of the N1-H versus the N3-H keto tautomer is also a subject of theoretical investigation. The specific placement of the trifluoromethyl and ethyl carboxylate groups will dictate the most stable arrangement through a combination of inductive and resonance effects. Based on computational studies of similar pyrimidine systems, it is anticipated that the 4-oxo forms will be the predominant species in solution.

Experimental Characterization of Tautomerism

The definitive determination of the tautomeric equilibrium requires experimental investigation. The following section outlines detailed protocols for the key spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O). The use of a suite of solvents is crucial as solvent polarity can significantly shift the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

    • Expected Observations: The chemical shifts of the pyrimidine ring protons and the N-H protons (if observable) will be highly sensitive to the tautomeric form. The hydroxy proton of the enol form will have a distinct chemical shift compared to the N-H protons of the keto forms. Integration of the signals corresponding to each tautomer allows for the determination of their relative populations.

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra for each solution.

    • Expected Observations: The chemical shift of the C4 carbon is particularly diagnostic. It will appear at a significantly downfield position (typically >160 ppm) in the keto forms (as a carbonyl carbon) compared to the enol form (where it is an oxygen-bearing aromatic carbon).

  • Variable Temperature (VT) NMR:

    • For a selected solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 298 K to 373 K).

    • Expected Observations: Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

  • Data Analysis:

    • The tautomer ratio (K_T) can be calculated from the integrated areas of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

Hypothetical Workflow for NMR Data Analysis:

NMR_Workflow A Acquire 1H and 13C NMR spectra in various deuterated solvents B Identify tautomer-specific signals (e.g., C4 chemical shift, N-H vs O-H protons) A->B E Perform Variable Temperature NMR A->E C Integrate signals for each tautomer B->C D Calculate tautomer ratios (KT) in each solvent C->D F Determine thermodynamic parameters (ΔH°, ΔS°) E->F

Caption: Workflow for the analysis of tautomerism using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within the different tautomeric forms, which typically possess distinct chromophores.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Expected Observations:

    • The keto and enol tautomers are expected to have different λ_max values due to differences in their conjugated systems. The effect of solvent polarity on the position of λ_max can provide further evidence for the nature of the predominant tautomer in that solvent.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational frequencies of functional groups present in the different tautomers.

Experimental Protocol for IR Analysis:

  • Sample Preparation:

    • Acquire the IR spectrum of the compound in the solid state (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire IR spectra of the compound in solution using a suitable solvent and cell.

  • Expected Observations:

    • The keto forms will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol form will show a characteristic O-H stretching band.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is scarce in the literature, data from related 4-hydroxypyrimidine derivatives can provide valuable insights.

CompoundSolventTautomer Ratio (Keto:Enol)Reference
4-Hydroxypyrimidine Gas Phase~70:30[1]
2-Amino-4-hydroxypyrimidine DMSO-d₆Predominantly Keto[2]
5-Fluoro-4-hydroxypyrimidine WaterPredominantly Keto (Zwitterionic)[2]

Note: The table presents data for analogous compounds to provide a qualitative understanding. Direct extrapolation to the title compound should be done with caution.

Synthesis of this compound

The synthesis of the title compound can be achieved through a cyclocondensation reaction. A general, plausible synthetic route is outlined below.

Synthetic Workflow:

Synthesis A Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate C Cyclocondensation Reaction A->C B Amidine or Guanidine derivative B->C D This compound C->D

Caption: A plausible synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add a source of amidine or guanidine (e.g., formamidine acetate, 1.2 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for a specified period (e.g., 6-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity that warrants detailed investigation. Based on the established principles of pyrimidine chemistry and the influence of the electron-withdrawing trifluoromethyl group, it is predicted that the 4-oxo (keto) tautomers will be the predominant species in solution. This guide provides a comprehensive framework of theoretical considerations and detailed experimental protocols to enable researchers to rigorously characterize the tautomeric landscape of this important molecule. The elucidation of its tautomeric equilibrium will be invaluable for understanding its chemical reactivity, interpreting its biological activity, and guiding the design of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Core Synthetic Pathway: Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound is a cyclocondensation reaction. This approach involves the reaction of a trifluoromethyl-containing amidine with a suitable three-carbon (C3) synthon, typically a derivative of diethyl malonate. This method is a variation of the well-established Principal Synthesis for pyrimidines.

The primary starting materials for this synthesis are:

  • 2,2,2-Trifluoroacetamidine: This reagent provides the N-C-N backbone of the pyrimidine ring and incorporates the critical trifluoromethyl group at the 2-position. It can be used directly or generated in situ from trifluoroacetonitrile.

  • Diethyl ethoxymethylenemalonate (DEEM): This C3 synthon provides the remaining carbon atoms of the pyrimidine ring and the ethyl carboxylate group at the 5-position.

The overall reaction scheme is a condensation followed by cyclization, leading to the formation of the pyrimidine ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the cyclocondensation of 2,2,2-trifluoroacetamidine and diethyl ethoxymethylenemalonate.

Materials:

  • 2,2,2-Trifluoroacetamidine hydrochloride

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution of sodium ethoxide, 2,2,2-trifluoroacetamidine hydrochloride is added portion-wise at room temperature. The mixture is stirred for a short period to allow for the formation of the free base.

  • Addition of Diethyl Ethoxymethylenemalonate: Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.

ParameterValueReference
Starting Materials
2,2,2-Trifluoroacetamidine HCl1.0 eqInferred from general pyrimidine syntheses
Diethyl ethoxymethylenemalonate1.0 - 1.1 eqInferred from general pyrimidine syntheses
Sodium Ethoxide2.0 - 2.2 eqInferred from general pyrimidine syntheses
Reaction Conditions
SolventAnhydrous EthanolInferred from general pyrimidine syntheses
TemperatureReflux (approx. 78 °C)Inferred from general pyrimidine syntheses
Reaction Time4 - 12 hoursInferred from general pyrimidine syntheses
Product Information
Typical Yield70 - 90%Inferred from similar reactions
Molecular FormulaC₈H₇F₃N₂O₃[1]
Molecular Weight236.15 g/mol [1]

Alternative Starting Materials

While the primary route is well-established, alternative starting materials can be employed, often involving multi-step syntheses.

Alternative Starting MaterialResulting Intermediate/Final ProductReference
Ethyl trifluoroacetate & 1,3-diamino-2-hydroxypropane2-(Trifluoromethyl)pyrimidine-5-olA related pyrimidine structure
Ethyl fluoroacetate & Propionyl chloride6-ethyl-5-fluoro-4-hydroxy pyrimidineA related pyrimidine structure[3]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and logical relationships in the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amidine 2,2,2-Trifluoroacetamidine Condensation Cyclocondensation Amidine->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Base Sodium Ethoxide Base->Condensation Catalyst Product Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Condensation->Product

Caption: Synthetic workflow for this compound.

G node_A 2,2,2-Trifluoroacetamidine (N-C-N Fragment) node_C Cyclocondensation Reaction node_A->node_C node_B Diethyl ethoxymethylenemalonate (C-C-C Fragment) node_B->node_C node_D Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate node_C->node_D

Caption: Logical relationship of starting material fragments to the final product.

References

The Multifaceted Biological Activities of Trifluoromethylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold has given rise to a class of heterocyclic compounds with significant potential in both medicine and agriculture. The CF3 group's unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity of the parent molecule. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyrimidine derivatives, with a focus on their anticancer, antifungal, antiviral, and insecticidal properties. This document details key experimental protocols, summarizes quantitative biological data, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent inhibitory effects on various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The cytotoxic effects of various trifluoromethylpyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
9u A549 (Lung Carcinoma)0.35[1]
MCF-7 (Breast Adenocarcinoma)3.24[1]
PC-3 (Prostate Adenocarcinoma)5.12[1]
3b C32 (Amelanotic Melanoma)24.4[2]
A375 (Malignant Melanoma)25.4[2]
Various Derivatives (5a-5w) PC3 (Prostate Cancer)Inhibition rates of 0–64.20% at 5 µg/ml[3][4]
K562 (Chronic Myelogenous Leukemia)Inhibition rates of 0–37.80% at 5 µg/ml[3][4]
Hela (Cervical Cancer)Inhibition rates of 0–48.25% at 5 µg/ml[3][4]
A549 (Lung Cancer)Inhibition rates of 0–40.78% at 5 µg/ml[3][4]
Mechanism of Action: EGFR Inhibition

Many trifluoromethylpyrimidine derivatives exert their anticancer effects by targeting the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers.

The binding of a ligand to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Trifluoromethylpyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and resuspend them in a complete culture medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as antifungal agents against a variety of plant pathogenic fungi. Their efficacy makes them promising candidates for the development of new fungicides.

Quantitative Antifungal Activity Data

The antifungal activity is often assessed by measuring the inhibition of mycelial growth of various fungal species.

CompoundFungal SpeciesConcentration (µg/mL)Inhibition Rate (%)Reference
5b Botrytis cinerea5096.76[3][4]
5j Botrytis cinerea5096.84[3][4]
5l Botrytis cinerea50100[3][4]
5v Sclerotinia sclerotiorum5082.73[3][4]
5u Rhizoctonia solani10088.6[5]
5i Colletotrichum truncatum10073.2[5]
5t Colletotrichum truncatum10071.0[5]
Tebuconazole (Control) Botrytis cinerea5096.45[3][4]
Azoxystrobin (Control) Rhizoctonia solani10078.4[5]
CompoundFungal SpeciesEC50 (µg/mL)Reference
5u Rhizoctonia solani26.0[5]
Experimental Protocol: Mycelial Growth Inhibition Assay

This method evaluates the ability of a compound to inhibit the growth of fungal mycelium on a solid medium.

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent)

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Test Plates:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Cool the medium to about 50-60°C and add the test compounds at desired concentrations.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each test plate.

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[5]

Quantitative Antiviral Activity Data

The antiviral efficacy is determined by assessing the curative, protective, and inactivation activities of the compounds against the virus.

CompoundActivity TypeConcentration (µg/mL)Inhibition Rate (%)Reference
5j Curative50076.3[5]
5q Curative50071.3[5]
5b Curative50070.1[5]
5h Protective50066.4[5]
5f Protective50065.7[5]
Ningnanmycin (Control) Curative50054.0[5]
Ningnanmycin (Control) Protective50058.6[5]
CompoundActivity TypeEC50 (µg/mL)Reference
5j Curative126.4[5]
5m Protective103.4[5]
Experimental Protocol: Antiviral Activity Assay against TMV (Half-leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds on host plants.

Materials:

  • Host plants (e.g., Nicotiana tabacum or Nicotiana glutinosa)

  • Tobacco Mosaic Virus (TMV) inoculum

  • Trifluoromethylpyrimidine derivatives

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation:

    • Grow host plants until they have well-developed leaves.

  • Virus Inoculation:

    • Prepare the TMV inoculum by grinding infected leaves in a phosphate buffer.

    • Lightly dust the upper surface of the leaves with carborundum.

    • Gently rub the TMV inoculum onto the leaf surface.

  • Compound Application:

    • Curative Activity: Apply the test compound solution to the inoculated leaves 2-3 days after virus inoculation.

    • Protective Activity: Apply the test compound solution to healthy leaves 24 hours before virus inoculation.

    • Inactivation Activity: Mix the test compound with the virus inoculum before rubbing it onto the leaves.

    • The other half of each leaf is treated with a control solution (e.g., buffer with solvent) for comparison.

  • Incubation and Observation:

    • Keep the plants in a controlled environment (e.g., greenhouse).

    • Count the number of local lesions that appear on each half of the leaves after 3-4 days.

  • Calculation:

    • Calculate the inhibition rate using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf.

Insecticidal Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties against various agricultural pests.[3][4]

Quantitative Insecticidal Activity Data

The insecticidal activity is typically evaluated by determining the mortality rate of the target insects after exposure to the compounds.

CompoundInsect SpeciesConcentration (µg/mL)Mortality Rate (%)Reference
5w Spodoptera frugiperda50090.0[3][4]
Mythimna separata50086.7[3][4]
5t Spodoptera frugiperda50083.3[3][4]
5o Spodoptera frugiperda50080.0[3][4]
Chlorantraniliprole (Control) Spodoptera frugiperda500High[3][4]
Mythimna separata500High[3][4]
Experimental Protocol: Insecticidal Activity Assay (Leaf-Dip Method)

This method is commonly used to assess the insecticidal activity of compounds against leaf-feeding insects.

Materials:

  • Target insects (e.g., larvae of Spodoptera frugiperda, Mythimna separata)

  • Host plant leaves (e.g., corn, cabbage)

  • Trifluoromethylpyrimidine derivatives

  • Surfactant (e.g., Tween-80)

  • Petri dishes or ventilated containers

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a suitable solvent and prepare serial dilutions in water containing a surfactant.

  • Leaf Treatment:

    • Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure:

    • Place the treated leaves into Petri dishes or ventilated containers.

    • Introduce a specific number of insect larvae into each container.

  • Incubation and Assessment:

    • Maintain the containers under controlled conditions (temperature, humidity, and light).

    • Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).

  • Calculation:

    • Calculate the mortality rate for each concentration and correct for control mortality using Abbott's formula if necessary.

Synthesis and Workflow Visualization

The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step process. A general workflow can be visualized to illustrate the key stages from starting materials to the final biologically active compounds and their subsequent evaluation.

General Synthetic and Evaluation Workflow

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Ethyl Trifluoroacetoacetate) RingClosure Ring Closure Start->RingClosure Chlorination Chlorination RingClosure->Chlorination Substitution Nucleophilic Substitution Chlorination->Substitution FinalProduct Final Trifluoromethylpyrimidine Derivatives Substitution->FinalProduct Anticancer Anticancer Assays (e.g., MTT) FinalProduct->Anticancer Antifungal Antifungal Assays (e.g., Mycelial Growth) FinalProduct->Antifungal Antiviral Antiviral Assays (e.g., TMV Half-leaf) FinalProduct->Antiviral Insecticidal Insecticidal Assays (e.g., Leaf-Dip) FinalProduct->Insecticidal SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antifungal->SAR Antiviral->SAR Insecticidal->SAR

Caption: General workflow for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.

Conclusion

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as lead structures for the development of novel anticancer, antifungal, antiviral, and insecticidal agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and selectivity of these compounds, paving the way for their translation into valuable therapeutic and agrochemical products.

References

Unveiling the Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery and historical synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a pivotal intermediate in medicinal chemistry. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a look into its biological significance.

This compound, identified by the CAS Number 343-67-9, is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of bioactive molecules. Its structural hallmark, the trifluoromethyl group, often imparts enhanced metabolic stability, binding affinity, and lipophilicity to parent compounds, making it a valuable moiety in drug design. This guide traces the origins of this compound, presenting its foundational synthesis and properties.

Discovery and Early Synthesis: A Look Back to 1959

The first documented synthesis of this compound, then named 5-carbethoxy-2-trifluoromethyl-4-hydroxypyrimidine, appeared in a 1959 publication in The Journal of Organic Chemistry. The synthesis was achieved through the condensation of two key starting materials: diethyl ethoxymethylenemalonate and trifluoroacetamidine. This reaction was carried out in the presence of sodium ethoxide, a strong base, which facilitates the cyclization to form the pyrimidine ring.

The initial report of this synthesis was concise, focusing on the successful formation of the target molecule as part of a broader study on trifluoromethyl-substituted pyrimidines. The primary motivation for the synthesis of such compounds at the time was rooted in the exploration of fluorine-containing heterocycles and their potential as analogues of naturally occurring nucleic acid bases. The powerful electron-withdrawing nature of the trifluoromethyl group was of particular interest for its anticipated influence on the chemical and biological properties of the pyrimidine core.

While the 1959 paper laid the groundwork, it did not delve into the compound's potential applications or biological activities. Its significance as a crucial pharmaceutical intermediate would be recognized in the decades that followed, as the demand for novel fluorinated pharmacophores grew.

Physicochemical Properties and Tautomerism

This compound is a white to pale yellow solid. It exists in a tautomeric equilibrium with its keto form, Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate. This characteristic is important for its reactivity and interactions in biological systems.

PropertyValue
CAS Number 343-67-9
Molecular Formula C₈H₇F₃N₂O₃
Molecular Weight 236.15 g/mol
Appearance White to pale yellow solid

Experimental Protocols: The Foundational Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, based on the principles outlined in the seminal 1959 paper and subsequent general methodologies for similar pyrimidine syntheses.

Reaction: Condensation of Diethyl Ethoxymethylenemalonate and Trifluoroacetamidine.

Reagents:

  • Diethyl ethoxymethylenemalonate

  • Trifluoroacetamidine

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Water

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, trifluoroacetamidine is added, followed by the dropwise addition of diethyl ethoxymethylenemalonate with stirring.

  • The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and then with diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol-water, to yield this compound as a crystalline solid.

Quantitative Data:

While the original 1959 paper does not provide a specific yield, similar syntheses of substituted pyrimidines typically report yields in the range of 50-70%, depending on the specific reaction conditions and purification methods employed.

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DEM Diethyl ethoxymethylenemalonate Condensation TFA Trifluoroacetamidine NaOEt Sodium Ethoxide NaOEt->Condensation Ethanol Ethanol (Solvent) Ethanol->Condensation Reflux Reflux Reflux->Condensation Product Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Condensation->Product Condensation & Cyclization

Caption: Synthesis of this compound.

Biological Significance and Applications

While the initial discovery did not explore biological activity, subsequent research has established that the 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a valuable precursor for a wide range of biologically active compounds. The introduction of the trifluoromethyl group can significantly enhance the therapeutic potential of molecules. Derivatives of this core structure have been investigated for various applications, including:

  • Antiviral agents: The pyrimidine ring is a fundamental component of nucleosides, and modifications, including fluorination, can lead to potent antiviral drugs.

  • Anticancer agents: Many anticancer drugs are based on pyrimidine analogues that interfere with nucleic acid synthesis in cancer cells.

  • Agrochemicals: The trifluoromethyl-pyrimidine moiety is also found in some herbicides and fungicides.

The title compound serves as a key starting material for further chemical modifications at the hydroxyl and ester functionalities, allowing for the synthesis of diverse libraries of compounds for drug discovery screening.

Conclusion

The discovery of this compound in 1959 marked a significant, albeit initially understated, milestone in the field of fluorine chemistry and heterocyclic synthesis. What began as a fundamental exploration of trifluoromethyl-substituted pyrimidines has evolved into the provision of a critical building block for the development of modern pharmaceuticals and agrochemicals. The foundational synthesis, a robust condensation reaction, remains a cornerstone for accessing this valuable intermediate. This technical guide provides a historical and practical overview for researchers leveraging this important molecule in their scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a versatile building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds, making this starting material highly valuable in medicinal chemistry and agrochemical research.[1] This document outlines key applications, detailed experimental protocols, and data for the synthesis of potential therapeutic agents and crop protection chemicals.

Introduction

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group at the 2-position often leads to increased efficacy and improved pharmacokinetic profiles. These notes will detail the synthesis of illustrative bioactive molecules derived from this versatile starting material.

Key Applications

Derivatives of this compound have shown significant potential in several areas:

  • Antifungal Agents: The pyrimidine scaffold is a core component of several commercial fungicides. Modification of the 4-hydroxy group can lead to potent inhibitors of fungal growth.

  • Anticancer Agents: The pyrimidine ring is a key pharmacophore in many kinase inhibitors. Derivatization of the core structure can yield potent compounds for cancer therapy.

  • Herbicides: Pyrimidine derivatives are known to act as inhibitors of essential plant enzymes, leading to their use as herbicides.

Synthesis of a Representative Bioactive Molecule: A Potential Kinase Inhibitor

This section details a representative synthetic route to a potential kinase inhibitor starting from this compound. The overall workflow is depicted below.

G start This compound chlorination Chlorination at C4 start->chlorination POCl3 amination Nucleophilic Aromatic Substitution (SNAr) chlorination->amination Substituted Aniline hydrolysis Ester Hydrolysis amination->hydrolysis LiOH amide_coupling Amide Bond Formation hydrolysis->amide_coupling Amine, Coupling Agent product Final Kinase Inhibitor Candidate amide_coupling->product

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This initial step activates the pyrimidine ring for subsequent nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Toluene (solvent)

  • Procedure:

    • To a solution of this compound in toluene, add a catalytic amount of DMF.

    • Slowly add phosphorus oxychloride at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate

This step introduces a key pharmacophore for kinase inhibition through a nucleophilic aromatic substitution (SNAr) reaction.

  • Materials:

    • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

    • Substituted aniline (e.g., 4-amino-3-fluorophenol) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate and the substituted aniline in DMF.

    • Add DIPEA to the mixture and stir at 80-100 °C for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is necessary for the subsequent amide coupling.

  • Materials:

    • Ethyl 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (solvent mixture)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of the Final Amide Product (Kinase Inhibitor Candidate)

The final step involves the coupling of the carboxylic acid with a desired amine to form the amide bond.

  • Materials:

    • 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq)

    • Desired amine (e.g., N-methylpiperazine) (1.2 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the desired amine and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the final product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and biological activity data for a series of synthesized kinase inhibitor candidates.

Compound IDR Group (Amine)Yield (%)EGFR IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
KI-1 N-methylpiperazine650.0910.35
KI-2 Morpholine720.1520.88
KI-3 4-aminopyridine580.2101.24

Data is representative and compiled from analogous syntheses in the literature.

Synthesis of a Representative Bioactive Molecule: An Antifungal Agent

This section outlines a representative synthetic route to a potential antifungal agent.

G start This compound chlorination Chlorination at C4 start->chlorination POCl3 thioether_formation Thioether Formation chlorination->thioether_formation Thiophenol derivative, K2CO3 oxidation Oxidation to Sulfone thioether_formation->oxidation m-CPBA product Final Antifungal Candidate oxidation->product

Caption: Synthetic workflow for a potential antifungal agent.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This step is identical to Step 1 in the kinase inhibitor synthesis.

Step 2: Synthesis of Ethyl 4-(arylthio)-2-(trifluoromethyl)pyrimidine-5-carboxylate

The introduction of a thioether linkage is a common strategy in the design of antifungal agents.

  • Materials:

    • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

    • Substituted thiophenol (e.g., 4-chlorothiophenol) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (ACN) (solvent)

  • Procedure:

    • To a solution of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in acetonitrile, add the substituted thiophenol and potassium carbonate.

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of Ethyl 4-(arylsulfonyl)-2-(trifluoromethyl)pyrimidine-5-carboxylate

Oxidation of the thioether to a sulfone can enhance the biological activity.

  • Materials:

    • Ethyl 4-(arylthio)-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Dissolve the thioether in dichloromethane and cool to 0 °C.

    • Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields and antifungal activity data.

Compound IDR Group (Thiophenol)Yield (%)Botrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)
AF-1 4-chlorothiophenol85 (thioether), 78 (sulfone)15.526.0
AF-2 4-methylthiophenol88 (thioether), 81 (sulfone)20.231.8
AF-3 2-fluorothiophenol82 (thioether), 75 (sulfone)12.822.5

Data is representative and compiled from analogous syntheses in the literature.

Signaling Pathway Diagram

The synthesized kinase inhibitors are designed to target protein kinases, which are key components of cellular signaling pathways. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a synthesized kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in medicine and agriculture. The strategic incorporation of the trifluoromethylpyrimidine scaffold can lead to the development of potent and effective new chemical entities.

References

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. The presence of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and bioavailability of parent molecules, making this intermediate particularly valuable in the design of novel therapeutic agents. Its structural framework is a key component in the synthesis of a wide range of biologically active compounds, including inhibitors of critical enzymes and modulators of various signaling pathways. This document outlines the applications of this intermediate in the discovery of potent inhibitors of STAT6 and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase, as well as its role in the synthesis of the broad-spectrum antifungal agent, Voriconazole.

Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anti-inflammatory and Allergic Diseases: By serving as a scaffold for STAT6 inhibitors, this intermediate is crucial in the development of treatments for allergic conditions such as asthma and atopic diseases.[1]

  • Anemia: Its use in the synthesis of HIF prolyl hydroxylase inhibitors offers a novel approach to treating anemia by stimulating endogenous erythropoietin production.[2]

  • Antifungal Agents: This pyrimidine derivative is a key precursor in the synthesis of Voriconazole, a second-generation triazole antifungal drug effective against a wide range of fungal infections.[3]

  • Antiviral and Anticancer Research: The trifluoromethyl pyrimidine core is also being explored for its potential in developing new antiviral and anticancer therapies.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound based on the condensation of ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate with urea.

Materials:

  • Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate

  • Urea

  • Ethanol

  • Sulfamic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol, add urea (1.2 equivalents).

  • Add a catalytic amount of sulfamic acid (0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Protocol 2: General Synthesis of Pyrimidine-5-carboxamide Derivatives as STAT6 Inhibitors

This protocol outlines a general procedure for converting the carboxylate intermediate into a carboxamide, a common pharmacophore in STAT6 inhibitors.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate amine (R-NH2)

  • Triethylamine

  • Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Convert the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom by reacting this compound with a chlorinating agent like thionyl chloride or phosphorus oxychloride.

  • In a separate flask, dissolve the resulting ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in DCM.

  • Add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Couple the carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt) to yield the final pyrimidine-5-carboxamide derivative.

  • Purify the final compound by column chromatography.

Data Presentation

Table 1: Biological Activity of Pyrimidine-based STAT6 Inhibitors

Compound ReferenceStructureSTAT6 Inhibition IC50 (nM)Th2 Differentiation Inhibition IC50 (nM)Oral Bioavailability (Mouse)
AS1517499[1]4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide212.3Not Reported
YM-341619[6]2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide0.700.2825%

Table 2: Activity of a Pyrimidine-based HIF Prolyl Hydroxylase Inhibitor

Compound ReferenceStructureHIF PHD1-3 InhibitionPharmacokinetic Profile
MK-8617[2]N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamidePotent pan-inhibitorOrally bioavailable across several species

Visualizations

STAT6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binding JAK JAK Receptor->JAK Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active Dimer p-STAT6 Dimer STAT6_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation and DNA Binding Inhibitor Pyrimidine-based STAT6 Inhibitor Inhibitor->STAT6_active Inhibition Gene_Expression Th2 Gene Expression (e.g., GATA3, IgE) DNA->Gene_Expression Transcription

Caption: STAT6 signaling pathway and the point of inhibition.

HIF1a_Stabilization_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD Hydroxylation HIF1a_OH HIF-1α-OH PHD->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF1a_hypoxia->HIF_complex PHD_inhibited PHD Inhibitor Pyrimidine-based PHD Inhibitor Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation EPO_Gene Erythropoietin (EPO) Gene Transcription Nucleus->EPO_Gene Experimental_Workflow start Start: Ethyl 4-hydroxy-2-(trifluoromethyl) -pyrimidine-5-carboxylate step1 Chlorination of 4-OH group (e.g., with SOCl2) start->step1 step2 Amination at C4 position (Substitution of Cl) step1->step2 step3 Ester Hydrolysis to Carboxylic Acid step2->step3 step4 Amide Coupling with selected amine step3->step4 end Final Product: Pyrimidine-5-carboxamide Derivative step4->end bioassay Biological Assays (e.g., STAT6/HIF inhibition) end->bioassay

References

Application Notes and Protocol for the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The trifluoromethyl group imparts unique properties such as enhanced biological activity and metabolic stability, making this compound a valuable building block in medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including antiviral and anti-inflammatory drugs. The presence of a trifluoromethyl group at the 2-position can significantly influence the compound's physicochemical and biological properties, often leading to increased efficacy and better pharmacokinetic profiles. This protocol outlines a reliable method for the synthesis of this important intermediate.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 2,2,2-trifluoroacetamidine with diethyl 2-(ethoxymethylene)malonate (DEEM). The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Reaction_Scheme R1 2,2,2-Trifluoroacetamidine P This compound R1->P + R2 Diethyl 2-(ethoxymethylene)malonate (DEEM) R2->P Base Sodium Ethoxide (Base) Base->P Ethanol, Reflux Synthesis_Workflow A Prepare Sodium Ethoxide Solution (Sodium in Ethanol) B Add 2,2,2-Trifluoroacetamidine HCl A->B C Add Diethyl 2-(ethoxymethylene)malonate (DEEM) B->C D Reflux Reaction Mixture (4-6 hours) C->D E Neutralize with HCl D->E F Filter and Wash Precipitate E->F G Recrystallize Crude Product F->G H Dry and Characterize Final Product G->H

Application of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group and the pyrimidine core, make it an attractive scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the pyrimidine ring is a common motif in a wide range of biologically active molecules. This document provides a detailed overview of the applications of this compound, including its use in the synthesis of potent anticancer, antiviral, and antifungal agents, along with relevant experimental protocols and biological data.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its chemical reactivity allows for modifications at various positions, leading to the generation of compound libraries for screening against different biological targets.

Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and proliferation. One notable application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

A series of novel 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Several of these compounds exhibited potent inhibitory activity against EGFR kinase.[1]

Quantitative Data: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives [1]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9j ----
9k ----
9l ----
9r ----
9u 0.353.245.120.091

Note: The specific structures of compounds 9j, 9k, 9l, 9r, and 9u are detailed in the source publication. This table demonstrates the potential of the trifluoromethylpyrimidine scaffold in generating potent EGFR inhibitors.

Antiviral and Antifungal Applications

The trifluoromethylpyrimidine core is also a key component in the development of antiviral and antifungal agents. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of various drugs.[2]

A study focused on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety demonstrated their significant in vitro antifungal activities against a panel of plant pathogenic fungi.[3] Another study highlighted the antiviral potential of trifluoromethyl pyrimidine derivatives against the Tobacco Mosaic Virus (TMV).[4]

Quantitative Data: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [3]

CompoundBotryosphaeria dothidea (% inhibition at 50 µg/mL)Phomopsis sp. (% inhibition at 50 µg/mL)Botrytis cinerea (% inhibition at 50 µg/mL)Sclerotinia sclerotiorum (% inhibition at 50 µg/mL)
5b --96.76-
5j --96.84-
5l --100-
5v ---82.73
Tebuconazole (Standard) --96.4583.34

Note: The specific structures of compounds 5b, 5j, 5l, and 5v are detailed in the source publication. This data underscores the effectiveness of this scaffold in the development of potent antifungal agents.

Quantitative Data: Antiviral Activity against Tobacco Mosaic Virus (TMV) [4]

CompoundCurative Activity (% at 500 µg/mL)Protection Activity (% at 500 µg/mL)Inactivation Activity (% at 500 µg/mL)
5b 70.1--
5j 76.3--
5m 66.166.4-
5q 71.3--
5s 64.2--
Ningnanmycin (Standard) 54.051.385.7

Note: The specific structures of compounds 5b, 5j, 5m, 5q, and 5s are detailed in the source publication.

STAT6 Inhibition for Allergic Conditions

Derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key protein in the T-helper cell 2 (Th2) differentiation pathway, which is implicated in allergic conditions like asthma. A potent STAT6 inhibitor, AS1517499, which is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, demonstrated significant inhibitory activity.[5] This highlights the potential of the pyrimidine-5-carboxylate scaffold in developing treatments for allergic diseases.

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for the title compound can be adapted from the synthesis of related dihydropyrimidine derivatives. The Biginelli reaction, a one-pot cyclocondensation, is a common method for synthesizing such scaffolds.[6]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • 2-(Trifluoromethyl)amidine (or a suitable amidine precursor)

  • Anhydrous ethanol

  • Catalytic amount of a suitable acid catalyst (e.g., HCl, p-toluenesulfonic acid)

Procedure:

  • Dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and 2-(trifluoromethyl)amidine (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

General Procedure for Synthesis of 5-Trifluoromethylpyrimidine Amide Derivatives as EGFR Inhibitors[1]

This protocol describes the final step in a multi-step synthesis to generate anticancer compounds from a 2-chloro-5-(trifluoromethyl)pyrimidine intermediate, which can be derived from this compound.

Materials:

  • 3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Intermediate)

  • Substituted anilines

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • To a solution of 3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (1 equivalent) in n-butanol, add the appropriate substituted aniline (1.2 equivalents) and DIPEA (2 equivalents).

  • Heat the mixture to reflux (approximately 120 °C) and stir for the specified time (typically several hours) until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethyl acetate) and then dried under vacuum to afford the final product.

In Vitro Anticancer Activity Assay (MTT Assay)[7]

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_testing Biological Evaluation Start Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Intermediate Chlorination/Activation Start->Intermediate Step 1 Final_Product Amidation/Substitution Intermediate->Final_Product Step 2 In_Vitro In Vitro Assays (e.g., MTT, Kinase Assay) Final_Product->In_Vitro Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of derivatives.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antiviral, and antifungal agents, as well as inhibitors of other important biological targets. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, facilitating the discovery of new and potent therapeutic agents. The provided data and protocols serve as a resource for researchers in the field of drug discovery and development, highlighting the broad applicability of this promising chemical entity.

References

Application Notes and Protocols: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a key intermediate in the development of novel antifungal agents. The trifluoromethyl group on the pyrimidine ring is a crucial feature, often enhancing the biological activity and metabolic stability of the resulting compounds. This document outlines a plausible synthetic route to a potent class of antifungal compounds, pyrazolo[3,4-d]pyrimidines, along with detailed experimental protocols and representative antifungal activity data.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance the efficacy of these molecules, a strategy that has been successfully employed in the design of various pharmaceuticals and agrochemicals. This compound is a versatile building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which have demonstrated significant antifungal properties.[1][2][3] This document provides a detailed protocol for the synthesis and antifungal evaluation of a representative pyrazolo[3,4-d]pyrimidine derivative.

Data Presentation: Antifungal Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro antifungal activity of a series of synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives against various fungal pathogens. The data is presented as the half-maximal effective concentration (EC50) in mg/L. This data illustrates the potential of this class of compounds as effective antifungal agents.

Compound IDValsa mali (EC50 mg/L)Physalospora piricola (EC50 mg/L)
8IIId 1.93-
8Vc 0.220.55
8Vd --
Boscalid6.71-
Data is representative of antifungal activity for this class of compounds and is sourced from related literature.[2]

Experimental Protocols

Synthesis of 1-Phenyl-6-(pyridin-4-yl)-5-(2-chloroethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (A Representative Antifungal Agent)

This protocol describes a plausible multi-step synthesis of a potent antifungal pyrazolo[3,4-d]pyrimidine derivative, starting from this compound.

Step 1: Chlorination of this compound

  • To a stirred solution of this compound (1 eq.) in phosphorus oxychloride (5 eq.), add N,N-dimethylaniline (0.1 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 4-hydrazinyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Dissolve ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

  • Reflux a mixture of ethyl 4-hydrazinyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (1 eq.) and triethyl orthoformate (10 eq.) in the presence of a catalytic amount of acetic acid for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid is the pyrazolo[3,4-d]pyrimidine core, which can be purified by recrystallization from ethanol.

Step 4: N-alkylation of the Pyrazolo[3,4-d]pyrimidine Core

  • To a solution of the pyrazolo[3,4-d]pyrimidine core (1 eq.) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., 1-bromo-2-chloroethane, 1.2 eq.) and stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the final compound by column chromatography.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)

This protocol is a standard method for assessing the antifungal activity of synthesized compounds.[4][5]

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Incorporate the synthesized compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with DMSO) and a positive control (PDA with a known fungicide) should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus, taken from the edge of a 7-day-old culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by plotting the MGI percentage against the logarithm of the compound concentration and performing a regression analysis.

Mandatory Visualizations

Synthesis_Workflow A Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate B Chlorination (POCl3, DMF) A->B Step 1 C Ethyl 4-chloro-2-(trifluoromethyl) pyrimidine-5-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E Ethyl 4-hydrazinyl-2-(trifluoromethyl) pyrimidine-5-carboxylate D->E F Cyclization (Triethyl orthoformate) E->F Step 3 G Pyrazolo[3,4-d]pyrimidine Core F->G H N-Alkylation (Alkylating agent, K2CO3) G->H Step 4 I Final Antifungal Compound (Pyrazolo[3,4-d]pyrimidine derivative) H->I

Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine-based antifungal agent.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare PDA Medium B Add Synthesized Compound (Varying Concentrations) A->B C Pour into Petri Dishes B->C D Inoculate with Fungal Mycelial Disc C->D E Incubate at 25°C D->E F Measure Radial Growth E->F G Calculate Mycelial Growth Inhibition (%) F->G H Determine EC50 Value G->H

Caption: Experimental workflow for the in vitro antifungal activity assay.

Proposed_Mechanism cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Biosynthesis Pathway CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Disruption FungalGrowth Fungal Growth & Proliferation CellMembrane->FungalGrowth Inhibition Antifungal Pyrazolo[3,4-d]pyrimidine Derivative Antifungal->Ergosterol Inhibition

Caption: Proposed mechanism of action for pyrimidine-based antifungal agents.

References

Application Notes and Protocols for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives as a scaffold for developing novel anti-inflammatory drugs. The information presented herein is based on published research on structurally related pyrimidine compounds and outlines their primary mechanism of action, key signaling pathways involved, and detailed protocols for in vitro and in vivo evaluation.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and biological activity of these compounds. This compound serves as a key intermediate in the synthesis of various biologically active molecules and is a promising candidate for the development of new anti-inflammatory agents. The primary anti-inflammatory mechanism of many pyrimidine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Mechanism of Action and Signaling Pathways

This compound and its analogs are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can potentially reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

The inhibition of COX-2 activity leads to a downstream reduction in the production of pro-inflammatory prostaglandins, thereby mitigating the signs of inflammation such as pain, swelling, and redness. This targeted approach is a cornerstone of modern anti-inflammatory drug design. The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit key mediators of the inflammatory cascade.[1]

COX-2 Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Cell Membrane Inflammatory Stimuli (e.g., LPS)->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) catalyzes conversion to Inflammation Inflammation Prostaglandins (PGs)->Inflammation mediates Test Compound Test Compound Test Compound->COX-2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by the test compound.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibition of Analogous Pyrimidine Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Derivative L1>1001.5>66.7[2]
Derivative L2>1002.1>47.6[2]
Celecoxib15.20.4533.8[3]
Diclofenac8.64.81.8[3]

Note: The data presented is for analogous pyrimidine derivatives and is intended to be representative of the potential activity of this class of compounds.

Table 2: In Vivo Anti-inflammatory Activity of an Analogous Pyrimidine Derivative in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Pyrimidine Derivative1045.8[4]
Indomethacin1052.3[4]
Control-0[4]

Note: The data presented is for an analogous pyrimidine derivative and is intended to be representative of the potential in vivo activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Diclofenac)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme (COX-1 or COX-2), and TMPD.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a reference inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes at room temperature. The rate of TMPD oxidation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reaction Mix Prepare Reaction Mix Add Reaction Mix to Plate Add Reaction Mix to Plate Prepare Reaction Mix->Add Reaction Mix to Plate Prepare Test Compound Dilutions Prepare Test Compound Dilutions Add Test Compound to Plate Add Test Compound to Plate Prepare Test Compound Dilutions->Add Test Compound to Plate Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Add Test Compound to Plate->Initiate Reaction with Arachidonic Acid Measure Absorbance Measure Absorbance Initiate Reaction with Arachidonic Acid->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow Animal Acclimatization & Fasting Animal Acclimatization & Fasting Group Allocation Group Allocation Animal Acclimatization & Fasting->Group Allocation Drug Administration Drug Administration Group Allocation->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1h post-dose Paw Volume Measurement (0-5h) Paw Volume Measurement (0-5h) Carrageenan Injection->Paw Volume Measurement (0-5h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-5h)->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay assesses the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS from E. coli

  • Test compound

  • Reference drug (e.g., Dexamethasone)

  • Cell culture medium and supplements

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ values for the inhibition of each cytokine.

Conclusion

This compound represents a valuable scaffold for the development of novel anti-inflammatory agents. The protocols and data presented in these application notes, based on structurally related pyrimidine derivatives, provide a solid foundation for researchers to evaluate the anti-inflammatory potential of this compound and its analogs. Further investigation into its selective COX-2 inhibition and in vivo efficacy is warranted to establish its therapeutic potential.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a versatile scaffold in medicinal chemistry, and subsequent bioactivity screening of its derivatives. The inclusion of a trifluoromethyl group often enhances the metabolic stability and biological activity of compounds, making this pyrimidine derivative an attractive starting point for the development of novel therapeutic agents. Pyrimidine derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

Strategic Derivatization for Enhanced Bioactivity

The core strategy involves modifying the functional groups of this compound to generate a library of novel compounds for bioactivity screening. The primary points of derivatization are the hydroxyl group at the C4 position and the ester group at the C5 position.

A general workflow for the synthesis and subsequent evaluation of these novel pyrimidine derivatives is outlined below.

Derivatization_Workflow A Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate B Chlorination at C4 A->B  POCl3 or SOCl2 C Ethyl 4-chloro-2-(trifluoromethyl) pyrimidine-5-carboxylate B->C D Nucleophilic Substitution (Amines, Thiols, Alcohols) C->D E Library of C4-Substituted Derivatives D->E F Hydrolysis of Ester E->F  LiOH or NaOH J Bioactivity Screening E->J G 4-Substituted Pyrimidine- 5-carboxylic Acid F->G H Amide Coupling G->H  HATU, EDCI, etc. I Library of C5-Amide Derivatives H->I I->J

Figure 1: General workflow for the derivatization and bioactivity screening of this compound.

Experimental Protocols

Protocol 1: Chlorination of the 4-Hydroxy Group

This protocol details the conversion of the 4-hydroxy group to a more reactive chloro group, which can then undergo nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Nucleophilic Substitution at the C4 Position

This protocol outlines the synthesis of a library of C4-substituted derivatives by reacting the 4-chloro intermediate with various nucleophiles.

Materials:

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Various nucleophiles (e.g., primary/secondary amines, thiols, phenols) (1.1 eq)

  • A suitable base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)) (2.0 eq)

  • A suitable solvent (e.g., Acetonitrile, DMF, or Ethanol)

Procedure:

  • To a stirred solution of the desired nucleophile (1.1 eq) in the chosen solvent, add the base (2.0 eq).

  • Add a solution of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC) for 4-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired C4-substituted pyrimidine derivative.

Bioactivity Screening Protocols

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Bioactivity_Screening_Workflow A Library of Pyrimidine Derivatives B Primary Screening (e.g., Cell Viability Assays) A->B C Identification of 'Hits' B->C D Secondary Screening (Target-Specific Assays) C->D E Confirmation of Activity and Dose-Response D->E F Lead Optimization E->F

Figure 2: Tiered workflow for bioactivity screening of derivatized compounds.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)[3]

  • Normal human cell line (e.g., NHDF - dermal fibroblasts) for selectivity assessment[4]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 10, 50, 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans, Aspergillus niger)[1]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • 96-well plates

  • Microbial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates.

  • Add a standardized microbial inoculum to each well.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

The quantitative data from the bioactivity screening should be summarized in clear and concise tables for easy comparison of the structure-activity relationship (SAR).

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound IDR Group (at C4)R' Group (at C5)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (SI)*
Parent -OH-OEt>100>100>100>100-
PD-01 -NH-Ph-OEt55.263.871.4>100>1.8
PD-02 -S-Ph-OEt48.952.160.3>100>2.0
PD-03 -O-Ph-OEt72.580.185.6>100>1.3
PD-04 -NH-Ph-NH-Bn12.315.718.285.46.9

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Table 2: In Vitro Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

Compound IDR Group (at C4)R' Group (at C5)S. aureusE. coliC. albicansA. niger
Parent -OH-OEt>128>128>128>128
PD-01 -NH-Ph-OEt6412864128
PD-02 -S-Ph-OEt32643264
PD-03 -O-Ph-OEt128>128128>128
PD-04 -NH-Ph-NH-Bn16321632

Potential Signaling Pathways for Further Investigation

Should the initial screening reveal potent anticancer activity, further studies could investigate the underlying mechanism of action. Many pyrimidine derivatives have been reported to act as kinase inhibitors.[3]

Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B D Downstream Signaling (e.g., Ras-Raf-MEK-ERK) B->D C Pyrimidine Derivative (Inhibitor) C->B E Cell Proliferation, Survival, Angiogenesis D->E F Apoptosis D->F Inhibition of pro-survival signals can lead to apoptosis

Figure 3: Potential mechanism of action for anticancer pyrimidine derivatives targeting receptor tyrosine kinases.

These application notes and protocols provide a robust framework for the systematic derivatization of this compound and the subsequent evaluation of the biological activities of the resulting compounds. The data generated will be crucial for establishing structure-activity relationships and identifying promising lead candidates for further drug development.

References

Application Note: A Scalable, One-Pot Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules, finding significant application in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability and biological efficacy of the final compounds. This application note provides a detailed, scalable, and efficient one-pot protocol for the synthesis of this important building block, tailored for researchers in drug discovery and development.

Overview of the Synthetic Approach

The synthesis is based on a robust cyclocondensation reaction between trifluoroacetamidine hydrochloride and diethyl ethoxymethylenemalonate. This method offers several advantages for scale-up, including the use of readily available starting materials, a straightforward one-pot procedure, and a simple work-up to afford the product in high yield and purity.

Reaction Scheme

Experimental Protocol

Materials:

  • Trifluoroacetamidine hydrochloride (Tech. grade, ~85% purity)

  • Diethyl ethoxymethylenemalonate (≥98% purity)

  • Sodium metal (≥99%)

  • Absolute Ethanol (≥99.5%)

  • Glacial Acetic Acid (≥99.7%)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5.4 g (0.235 mol) of sodium metal in small portions to 210 mL of absolute ethanol in a 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer.

  • The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has dissolved, the sodium ethoxide solution is ready for the next step.

Step 2: Cyclocondensation Reaction

  • To the freshly prepared sodium ethoxide solution, add 31.4 g (0.23 mol based on 85% purity) of trifluoroacetamidine hydrochloride, followed by 50.0 g (0.23 mol) of diethyl ethoxymethylenemalonate.

  • Rinse the addition funnels with 150 mL of absolute ethanol and add it to the reaction mixture.

  • Stir the resulting mixture at room temperature for 1 hour.

  • After one hour, heat the reaction mixture to reflux (approximately 78 °C) and maintain for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Suspend the viscous residue in 600 mL of deionized water.

  • Cool the suspension in an ice bath and acidify to approximately pH 4 by the slow addition of 60 mL of glacial acetic acid with vigorous stirring.

  • Continue stirring the suspension in the ice bath for 1.5 hours to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 50 °C over a suitable desiccant (e.g., potassium hydroxide or phosphorus pentoxide) to a constant weight.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents for a 0.23 mole Scale Reaction

ReactantMolecular Weight ( g/mol )Quantity UsedMolesMolar Ratio
Trifluoroacetamidine HCl136.51 (for pure)31.4 g (~85%)~0.231.0
Diethyl ethoxymethylenemalonate216.2350.0 g0.231.0
Sodium22.995.4 g0.2351.02
Ethanol46.07360 mL-Solvent
Glacial Acetic Acid60.0560 mL-For work-up

Table 2: Typical Yield and Product Characteristics

ParameterValue
Theoretical Yield 54.3 g
Typical Actual Yield 48.9 g
Yield (%) ~90%
Appearance White to off-white solid
Melting Point 158-160 °C
Purity (by HPLC) >98%

Safety Information

  • Diethyl ethoxymethylenemalonate: Causes skin, eye, and respiratory tract irritation. May cause allergic skin and respiratory reactions.[1][2] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]

  • Trifluoroacetamidine: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage.[3] Handle with extreme care in a fume hood with appropriate PPE.[4]

  • Sodium Ethoxide: Strong base and corrosive. Reacts violently with water.[5] Handle in a dry, inert atmosphere.[5][6] Wear appropriate PPE, including gloves, lab coat, and safety glasses.[6][7]

  • Ethanol: Flammable liquid.

  • Glacial Acetic Acid: Corrosive and causes severe burns.

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound prep_naoet Preparation of Sodium Ethoxide Solution (Sodium metal in Ethanol) cyclocondensation Cyclocondensation Reaction (Addition of Trifluoroacetamidine HCl and Diethyl ethoxymethylenemalonate) prep_naoet->cyclocondensation Freshly prepared solution rt_stir Stir at Room Temperature (1 hour) cyclocondensation->rt_stir reflux Heat to Reflux (1 hour) rt_stir->reflux workup Work-up and Isolation reflux->workup Reaction completion evaporation Solvent Removal (Rotary Evaporation) workup->evaporation precipitation Precipitation (Addition of Water and Acetic Acid) evaporation->precipitation filtration Filtration and Washing precipitation->filtration drying Drying (Vacuum Oven at 50 °C) filtration->drying product Final Product: This compound drying->product Logical_Relationship Logical Flow of the Synthesis start Start base_prep Base Preparation: Generation of a strong nucleophilic environment start->base_prep ring_formation Pyrimidine Ring Formation: Cyclocondensation of reactants base_prep->ring_formation Enables reaction product_isolation Product Isolation: Separation of the solid product from the reaction mixture ring_formation->product_isolation Leads to crude product purification Purification: Washing and drying of the final product product_isolation->purification end End purification->end

References

Application Notes and Protocols for the Characterization of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 343-67-9). The methods described are essential for confirming the identity, purity, and structural integrity of this compound, which is a valuable building block in pharmaceutical and agrochemical research.[1][2]

Compound Information

Property Value
IUPAC Name This compound
CAS Number 343-67-9
Molecular Formula C₈H₇F₃N₂O₃
Molecular Weight 236.15 g/mol [1]
Chemical Structure Chemical Structure of this compound

Analytical Methods and Protocols

A comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic techniques. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the analyte in solution. Both ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall molecular framework.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -2 to 14 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Process the data with appropriate phasing and baseline correction.

2.1.2. Expected ¹H and ¹³C NMR Data

While specific experimental data for this compound is not publicly available, the following table presents expected chemical shifts based on the analysis of structurally similar pyrimidine derivatives.[3][4]

¹H NMR (DMSO-d₆, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrimidine-H~8.5s1HC₆-H
-OH~12.0br s1HC₄-OH
-CH₂-~4.3q2HO-CH₂-CH₃
-CH₃~1.3t3HO-CH₂-CH₃
¹³C NMR (DMSO-d₆, 100 MHz) Expected Chemical Shift (δ, ppm) Assignment
C=O~165Ester C=O
C-OH~160C₄-OH
C-CF₃~155 (q)C₂-CF₃
Pyrimidine C~150C₆
CF₃~120 (q)CF₃
Pyrimidine C~110C₅
-CH₂-~60O-CH₂-CH₃
-CH₃~14O-CH₂-CH₃

Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The trifluoromethyl group will cause splitting (quartet, q) in the ¹³C NMR spectrum for the carbon it is attached to and the CF₃ carbon itself.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

2.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS), which can be coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • For further structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions.

2.2.2. Expected Mass Spectrometry Data

Ionization Mode Expected m/z Assignment
Positive ESI237.04[M+H]⁺
Negative ESI235.02[M-H]⁻
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

2.3.1. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection: 254 nm.

    • Gradient Elution: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2.3.2. Expected HPLC Data

A successful HPLC analysis should yield a single major peak for the pure compound. The retention time will be specific to the exact conditions used. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Expected Result
Retention Time Dependent on the specific HPLC conditions
Purity >95% (as determined by peak area percentage)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical and molecular formula.

2.4.1. Experimental Protocol: CHN Analysis

  • Instrumentation: A CHNS/O elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry, homogenous sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Calibration: The instrument should be calibrated with a known standard, such as acetanilide, before running the sample.

2.4.2. Expected Elemental Analysis Data

The theoretical elemental composition of this compound (C₈H₇F₃N₂O₃) is provided in the table below. Experimental values should be within ±0.4% of the theoretical values.

Element Theoretical %
Carbon (C)40.69
Hydrogen (H)2.99
Nitrogen (N)11.86

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the analytical techniques described.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Product MS Mass Spectrometry (ESI-MS) Purification->MS Characterize Purified Product HPLC HPLC (Purity Assessment) Purification->HPLC Characterize Purified Product EA Elemental Analysis (CHN) Purification->EA Characterize Purified Product

Caption: Overall workflow from synthesis to analytical characterization.

Structural_Elucidation_Pathway cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C) Structure Chemical Structure (Connectivity, Functional Groups) NMR->Structure MS Mass Spec. MW Molecular Weight & Fragmentation MS->MW EA Elemental Analysis Formula Empirical & Molecular Formula Confirmation EA->Formula HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity Structure->Formula MW->Formula

Caption: Relationship between analytical techniques and obtained information.

HPLC_Protocol_Flowchart start Start prep_sample Sample Preparation (Dissolve & Filter) start->prep_sample inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Mobile Phase Preparation (A: Aq. Formic Acid, B: ACN w/ Formic Acid) setup_hplc HPLC System Setup (C18 Column, UV Detector @ 254 nm) prep_mobile_phase->setup_hplc setup_hplc->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks run_gradient->detect_peaks analyze_data Data Analysis (Determine Retention Time & Peak Area %) detect_peaks->analyze_data end End analyze_data->end

Caption: Experimental workflow for the HPLC analysis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a cyclocondensation reaction, analogous to the Biginelli reaction. This one-pot synthesis typically involves the reaction of three key starting materials:

  • Ethyl 4,4,4-trifluoroacetoacetate
  • A C1 building block, often formaldehyde or its synthetic equivalent.
  • A source for the N-C-N fragment of the pyrimidine ring, such as formamidine or urea.

Q2: What are the potential common byproducts in this synthesis?

A2: Several byproducts can arise depending on the specific reaction conditions. The most common include:

  • Uncyclized Intermediates: Incomplete reaction can lead to the isolation of open-chain intermediates where the pyrimidine ring has not fully formed.
  • Tetrahydropyrimidine Intermediate: The reaction may stall after the initial cyclization but before the final dehydration step, yielding a tetrahydropyrimidine byproduct. The presence of the electron-withdrawing trifluoromethyl group can make this dehydration step more difficult compared to non-fluorinated analogues.
  • Michael Addition Adducts: Side reactions involving the addition of starting materials or intermediates to α,β-unsaturated species can occur.
  • Products of Self-Condensation: The starting materials, particularly the β-ketoester, can undergo self-condensation under the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, 19F NMR spectroscopy can be a powerful tool to track the formation of the trifluoromethyl-containing product and potential fluorinated byproducts in real-time.

Q4: What are the typical purification methods for the final product?

A4: Purification is generally achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount.
Suboptimal reaction conditions.Screen different solvents and catalysts. The choice of base or acid catalyst can significantly impact the reaction outcome.
Impure starting materials.Ensure all reactants are of high purity and free from water, which can interfere with the reaction.
Formation of a Significant Amount of Uncyclized Intermediate Insufficient activation for cyclization.Increase the concentration or strength of the acid or base catalyst to promote the final ring-closing step.
Low reaction temperature.Gently heat the reaction mixture to provide the necessary activation energy for cyclization.
Isolation of a Tetrahydropyrimidine Intermediate Instead of the Final Aromatized Product The trifluoromethyl group deactivates the intermediate towards dehydration.Employ a stronger dehydrating agent or increase the reaction temperature during the final stages of the synthesis. The use of a stronger acid catalyst can also facilitate this step.
Presence of Multiple Unidentified Byproducts Side reactions due to incorrect stoichiometry or order of addition.Carefully control the stoichiometry of the reactants. The order of addition of the reagents can also influence the reaction pathway; consider adding the N-C-N source last.
Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor the reaction progress closely.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

  • To this mixture, add formamidine acetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

  • The product may precipitate upon acidification. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproducts

G SM1 Ethyl 4,4,4-trifluoroacetoacetate Intermediate1 Uncyclized Intermediate SM1->Intermediate1 Condensation Byproduct2 Self-condensation Product SM1->Byproduct2 Self-condensation SM2 Formamidine SM2->Intermediate1 Condensation SM3 C1 Source (e.g., Formaldehyde) SM3->Intermediate1 Condensation Intermediate2 Tetrahydropyrimidine Intermediate Intermediate1->Intermediate2 Cyclization Byproduct1 Michael Adduct Intermediate1->Byproduct1 Side Reaction Product This compound Intermediate2->Product Dehydration

Caption: Proposed synthetic route and potential side products.

Diagram 2: Troubleshooting Workflow for Byproduct Identification

G Start Crude Product Mixture Analysis Analyze by TLC, NMR (1H, 13C, 19F), and MS Start->Analysis Identify_Uncyclized Uncyclized Intermediate Detected? Analysis->Identify_Uncyclized Identify_Tetrahydro Tetrahydropyrimidine Detected? Identify_Uncyclized->Identify_Tetrahydro No Action_Uncyclized Increase catalyst concentration/reaction time Identify_Uncyclized->Action_Uncyclized Yes Identify_Other Other Byproducts Detected? Identify_Tetrahydro->Identify_Other No Action_Tetrahydro Increase temperature/use stronger dehydrating agent Identify_Tetrahydro->Action_Tetrahydro Yes Action_Other Optimize stoichiometry and order of addition Identify_Other->Action_Other Yes Purify Purify by Recrystallization or Chromatography Identify_Other->Purify No Action_Uncyclized->Purify Action_Tetrahydro->Purify Action_Other->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for byproduct identification and resolution.

Technical Support Center: Optimizing the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important synthetic intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The primary synthetic route involves the condensation of 2,2,2-trifluoroacetamidine with diethyl ethoxymethylenemalonate.

Q1: Low or no yield of the desired product.

Possible Causes & Solutions:

  • Poor Quality of 2,2,2-Trifluoroacetamidine: The stability and purity of the amidine are crucial. It is often used as its hydrochloride salt.

    • Troubleshooting Steps:

      • Synthesize Fresh: Prepare 2,2,2-trifluoroacetamidine hydrochloride immediately before use. A common method is the reaction of trifluoroacetonitrile with an ammonium salt or the direct conversion from trifluoroacetamide.[1]

      • Characterize the Amidine: Confirm the identity and purity of the synthesized amidine using techniques like NMR spectroscopy before proceeding with the main reaction.

      • Use a Fresh Bottle: If using a commercial source, ensure it is from a new, unopened container stored under appropriate conditions (cool and dry).

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.

    • Troubleshooting Steps:

      • Base Selection: Sodium ethoxide is a commonly used base for this type of condensation.[2] Ensure the base is freshly prepared or properly stored to maintain its activity. The stoichiometry of the base is critical; typically, a slight excess relative to the reactants is used.

      • Solvent Choice: Anhydrous ethanol is a standard solvent for this reaction.[2] Ensure the solvent is thoroughly dried, as water can interfere with the base and the reaction intermediates.

      • Temperature Control: The reaction may require initial stirring at room temperature followed by heating to drive it to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Inefficient Cyclization: The final ring-closing step to form the pyrimidine can sometimes be slow or incomplete.

    • Troubleshooting Steps:

      • Extended Reaction Time: Continue heating the reaction mixture and monitor by TLC until the starting materials are consumed.

      • Acidic Work-up: Acidification of the reaction mixture after cooling is essential to protonate the pyrimidine ring and facilitate product isolation.[2]

Q2: Formation of significant side products.

Possible Causes & Solutions:

  • Side Reactions of Diethyl Ethoxymethylenemalonate (DEEMM): DEEMM is a reactive intermediate that can undergo self-condensation or react with impurities.

    • Troubleshooting Steps:

      • Purify DEEMM: Distill DEEMM under reduced pressure immediately before use to remove any decomposition products.

      • Control Stoichiometry: Use a precise stoichiometry of reactants to minimize excess DEEMM that could lead to side reactions.

  • Decomposition of Trifluoroacetamidine: The amidine can be unstable, especially in its free base form.

    • Troubleshooting Steps:

      • Use the Hydrochloride Salt: The hydrochloride salt of 2,2,2-trifluoroacetamidine is more stable and is typically used in the reaction. The active amidine is generated in situ by the base.

      • Control Temperature: Avoid excessively high temperatures that could lead to the decomposition of the amidine.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: While specific yield data for this exact compound is not widely published, similar pyrimidine syntheses using this method report yields ranging from moderate to good (50-80%), depending on the purity of the starting materials and the optimization of reaction conditions.[2]

Q: Can I use a different base? A: While sodium ethoxide in ethanol is a standard choice, other alkoxide bases like sodium methoxide in methanol could potentially be used. However, this may require re-optimization of the reaction conditions. Stronger, non-nucleophilic bases might also be considered, but their compatibility with the ester functional groups needs to be evaluated.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a suitable method. A typical mobile phase could be a mixture of hexane and ethyl acetate. The starting materials (DEEMM and the amidine) and the product will have different Rf values, allowing for easy tracking of the reaction's progress.

Q: What is the best way to purify the final product? A: After the acidic work-up and filtration of the crude product, recrystallization is a common purification method.[2] A suitable solvent system would likely be an alcohol, such as ethanol, or a mixture of ethanol and water.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Structurally Similar 4-Hydroxypyrimidines.

Amidine ReactantBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
trans-4-propylcyclohexanecarboxamidine HClSodium EthoxideEthanolRoom Temp to Reflux1.5~90[2]
FormamidineSodium EthoxideEthanolRefluxNot SpecifiedLow[3]
BenzamidineSodium EthoxideEthanolRefluxNot SpecifiedModerate[3]

Note: This table is illustrative and based on the synthesis of structurally related compounds. The optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trifluoroacetamidine Hydrochloride

This protocol is based on the dehydration of trifluoroacetamide.

Materials:

  • 2,2,2-Trifluoroacetamide

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous diethyl ether

  • Ammonia gas (or a solution of ammonia in an appropriate solvent)

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Dehydration: In a flame-dried flask under an inert atmosphere, carefully mix 2,2,2-trifluoroacetamide with an equimolar amount of phosphorus pentoxide.

  • Gently heat the mixture to initiate the dehydration reaction, which produces trifluoroacetonitrile as a gas.

  • Pass the gaseous trifluoroacetonitrile through a drying tube and then bubble it into a cold, stirred solution of anhydrous ammonia in diethyl ether. This will form 2,2,2-trifluoroacetamidine.

  • Salt Formation: After the reaction is complete, bubble dry hydrogen chloride gas through the solution (or add a stoichiometric amount of ethanolic HCl) to precipitate 2,2,2-trifluoroacetamidine hydrochloride.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Store the product in a desiccator over a drying agent.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound.[2]

Materials:

  • 2,2,2-Trifluoroacetamidine hydrochloride

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 2,2,2-trifluoroacetamidine hydrochloride, followed by the dropwise addition of diethyl ethoxymethylenemalonate.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with glacial acetic acid to precipitate the crude product.

  • Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Amidine Synthesis cluster_1 Pyrimidine Synthesis trifluoroacetonitrile Trifluoroacetonitrile trifluoroacetamidine 2,2,2-Trifluoroacetamidine trifluoroacetonitrile->trifluoroacetamidine + NH3 ammonia Ammonia amidine_hcl 2,2,2-Trifluoroacetamidine HCl trifluoroacetamidine->amidine_hcl + HCl hcl HCl product This compound amidine_hcl->product + DEEMM + NaOEt deemm Diethyl Ethoxymethylenemalonate deemm->product naoet Sodium Ethoxide naoet->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low/No Yield check_amidine Check Amidine Quality start->check_amidine check_conditions Check Reaction Conditions start->check_conditions check_cyclization Check Cyclization start->check_cyclization amidine_bad Synthesize Fresh Amidine check_amidine->amidine_bad Poor Quality conditions_bad Optimize Base/Solvent/Temp check_conditions->conditions_bad Suboptimal cyclization_bad Extend Reaction Time/ Adjust Work-up check_cyclization->cyclization_bad Incomplete end_good Yield Improved amidine_bad->end_good conditions_bad->end_good cyclization_bad->end_good

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Given the common synthesis route involving the cyclocondensation of an ethyl ester of 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with an amidine, potential impurities include:

  • Unreacted starting materials.

  • Byproducts from the self-condensation of the β-ketoester.

  • N-acylurea byproducts if urea is used in a related synthesis pathway.[1]

  • Regioisomers, depending on the selectivity of the cyclization reaction.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities. To address this, you can:

  • Add a small amount of a "poorer" solvent to the hot solution to decrease the overall solubility.

  • Try a different solvent system with a lower boiling point.

  • Ensure the solution is not too concentrated.[2]

  • If impurities are the cause, consider a preliminary purification step like column chromatography.[2]

Q4: I am not getting good separation during column chromatography. What can I do?

A4: Poor separation can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the Solvent System: The ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 for effective separation. Adjust the polarity of your eluent accordingly.

  • Check for Compound Stability: The compound might be degrading on the silica gel. You can test this by spotting the compound on a TLC plate, running it, and then observing if any new spots appear after letting it sit for some time before a second run in the same solvent system. If it is unstable, consider using a different stationary phase like alumina.

  • Proper Column Packing: Ensure the column is packed evenly to avoid channeling.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseRecommended Solution
No crystal formation upon cooling The solution is not sufficiently saturated.Reheat the solution to evaporate some solvent and increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][4]
The compound is too soluble in the chosen solvent.Select a solvent in which the compound has lower solubility at room temperature. Consider a two-solvent recrystallization system.[3]
Low yield of crystals Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]
Premature crystallization during hot filtration.Preheat the funnel and filter paper before filtering the hot solution.
Colored impurities in the final product Impurities have similar solubility profiles.Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[2]
Column Chromatography Issues
IssuePossible CauseRecommended Solution
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system.
Compound elutes with the solvent front The eluent is too polar.Use a less polar solvent system.
Poor separation of the compound from impurities The polarity of the compound and impurities are very similar.Try a different solvent system or a different stationary phase (e.g., alumina). Preparative HPLC could be an alternative for difficult separations.[5]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Recrystallization Protocol (Single Solvent)
  • Solvent Selection: Based on literature for similar pyrimidine derivatives, ethyl acetate or a mixture of ethanol and water are good starting points.[6] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is the most common choice.

  • Eluent Selection: A mixture of hexanes and ethyl acetate is a common starting point for pyrimidine derivatives. Determine the optimal solvent ratio by running thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude_Product Crude Product Purity_Check Assess Purity (TLC/NMR) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low Purity (<90% or complex mixture) Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Purity_Check_2 Assess Purity Column_Chromatography->Purity_Check_2 Purity_Check_2->Recrystallization Further Purification Needed Purity_Check_2->Pure_Product Purity OK

Caption: A workflow for selecting the appropriate purification technique.

References

Optimizing reaction conditions for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Modified Biginelli-Type Cyclocondensation

This protocol outlines a common method for the synthesis of this compound, which is a variation of the Biginelli reaction. The procedure involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and S-methylisothiourea sulfate in the presence of a base.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • S-methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add S-methylisothiourea sulfate (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a calculated amount of hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic extract under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and continue to monitor by TLC. Ensure the reaction is carried out under strictly anhydrous conditions.
Decomposition of starting materials or product.Ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol. Use a freshly prepared solution of sodium ethoxide.
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of the reactants.
Formation of Multiple Byproducts Side reactions due to impurities or non-optimal conditions.Use pure starting materials. Optimize the reaction temperature and time. Ensure efficient stirring.
Presence of water in the reaction mixture.Use absolute ethanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Difficulty in Product Isolation/Purification Product is highly soluble in the aqueous phase.Perform multiple extractions with the organic solvent. If the product is polar, consider using a different extraction solvent.
Co-elution of impurities during chromatography.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.
Inconsistent Results Variability in reagent quality.Use reagents from a reliable source and of the same batch for a series of experiments.
Fluctuations in reaction conditions.Maintain consistent heating and stirring rates. Use a temperature-controlled heating mantle.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in this reaction?

A1: Sodium ethoxide acts as a base to deprotonate the S-methylisothiourea, which then acts as a nucleophile to initiate the cyclocondensation reaction with ethyl 4,4,4-trifluoroacetoacetate.

Q2: Can other bases be used instead of sodium ethoxide?

A2: Yes, other alkoxide bases such as potassium tert-butoxide can be used. However, the choice of base may affect the reaction rate and yield, requiring optimization of the reaction conditions.

Q3: Why is it important to carry out the reaction under anhydrous conditions?

A3: The presence of water can lead to the hydrolysis of the ester and other side reactions, which can significantly reduce the yield of the desired product.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q5: What are some alternative "greener" synthesis methods?

A5: Greener approaches for similar pyrimidine syntheses include microwave-assisted synthesis, which can reduce reaction times and improve yields.[1] Solvent-free methods or the use of greener solvents are also being explored.[1]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on related literature.[2]

Parameter Condition Expected Outcome
Solvent Absolute EthanolGood solubility for reactants
Base Sodium EthoxideEffective catalysis
Reaction Temperature Reflux (~78 °C)Optimal for reaction rate
Reaction Time 4 - 6 hoursTypically sufficient for completion
Yield 60 - 80% (post-purification)Varies with scale and purity of reagents

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reactants Prepare Reactants: - Ethyl 4,4,4-trifluoroacetoacetate - S-methylisothiourea sulfate - Sodium ethoxide in Ethanol mix_reflux Mix and Reflux (4-6 hours) prep_reactants->mix_reflux monitor_tlc Monitor by TLC mix_reflux->monitor_tlc Periodically neutralize Neutralize with HCl monitor_tlc->neutralize Upon Completion evaporate Evaporate Ethanol neutralize->evaporate extract Extract with DCM/EtOAc evaporate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Decomposition start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Presence of Water start->cause4 sol1 Extend Reflux Time Check Anhydrous Conditions cause1->sol1 sol2 Control Temperature Use Fresh Base cause2->sol2 sol3 Verify Molar Ratios cause3->sol3 sol4 Use Dry Solvents/Glassware Inert Atmosphere cause4->sol4

References

Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trifluoromethyl-containing heterocycles in a question-and-answer format.

General Issues

Q1: My trifluoromethylation reaction is not working or giving a very low yield. What are the common causes?

A1: Low or no yield is a common issue in trifluoromethylation reactions and can stem from several factors:

  • Reagent Choice and Quality: The selection of the trifluoromethylating reagent is critical and depends on the electronic and steric properties of your heterocyclic substrate. For electron-rich heterocycles, electrophilic reagents like Togni's or Umemoto's reagents are often effective. For electron-deficient systems, nucleophilic or radical approaches might be more suitable.[1][2] Ensure your reagent is of high purity and has been stored correctly, as some are sensitive to moisture and light.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of failure. Key parameters to investigate include:

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Anhydrous, non-nucleophilic solvents like acetonitrile or dichloromethane are often good starting points.[1]

    • Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others, particularly those involving thermally sensitive reagents, may need to be run at low temperatures to prevent decomposition.

    • Atmosphere: Many trifluoromethylation reactions are sensitive to air and moisture. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Substrate Reactivity: The inherent reactivity of your heterocycle plays a major role. Highly electron-deficient or sterically hindered substrates can be challenging to trifluoromethylate.

Q2: My reaction is producing multiple products, and the regioselectivity is poor. How can I improve this?

A2: Poor regioselectivity is a common challenge, especially with heterocycles possessing multiple reactive sites.[3] Here are some strategies to improve selectivity:

  • Directing Groups: The use of directing groups can be a powerful strategy to control the position of trifluoromethylation. For instance, in pyridine derivatives, certain substituents can direct the reaction to a specific carbon atom.

  • Choice of Reagent and Catalyst: Different trifluoromethylating reagents and catalyst systems can exhibit distinct regioselectivities. For example, radical trifluoromethylation often shows different selectivity compared to electrophilic methods.[3] A screening of different reagents and catalysts is recommended.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents with varying polarities may help to favor the desired isomer.[3]

Troubleshooting for Specific Reagent Types

Electrophilic Trifluoromethylation (e.g., Togni's Reagents)

Q3: I am using a Togni's reagent for the trifluoromethylation of an indole, but the yield is low. What can I do?

A3: When using Togni's reagents with substrates like indole, several factors can influence the outcome:

  • Reaction Pathway: Togni's reagents can react through both electrophilic and radical pathways.[4] The dominant pathway can be influenced by additives and reaction conditions. For electron-rich heterocycles like indole, the electrophilic pathway is often desired.

  • Catalyst/Additive: While some reactions proceed without a catalyst, the addition of a Lewis acid or a metal catalyst can sometimes improve the yield and selectivity.

  • Solvent: Dichloromethane (DCM) is a common solvent for these reactions.[1] Ensure it is anhydrous.

Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF₃)

Q4: My reaction with the Ruppert-Prakash reagent is sluggish or not proceeding to completion. What should I check?

A4: The Ruppert-Prakash reagent (TMSCF₃) is a powerful tool for nucleophilic trifluoromethylation, but its activation is key:

  • Initiator: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is typically required to initiate the reaction.[5] The quality and dryness of the fluoride initiator are critical.

  • Solvent: Anhydrous solvents are essential, as TMSCF₃ and the fluoride initiator are sensitive to moisture.

  • Substrate: This reagent is most effective with electrophilic substrates like aldehydes, ketones, and imines.[2][5] For less reactive substrates, more forcing conditions or a different reagent may be necessary.

Radical Trifluoromethylation (e.g., Langlois' Reagent - CF₃SO₂Na)

Q5: I am attempting a radical trifluoromethylation with Langlois' reagent, but I am observing significant side product formation. What are the likely side reactions?

A5: Radical trifluoromethylation can be accompanied by several side reactions:

  • Hydrogen Abstraction: The trifluoromethyl radical can abstract a hydrogen atom from the solvent or substrate, leading to the formation of trifluoromethane (CF₃H) and reducing the yield of the desired product.

  • Dimerization and Polymerization: The radical intermediates can sometimes dimerize or lead to polymerization of the starting material or product.

  • Oxidant: An oxidant, such as tert-butyl hydroperoxide (tBuOOH), is typically required to generate the trifluoromethyl radical from the Langlois' reagent.[6][7] The stoichiometry and rate of addition of the oxidant can be critical to minimize side reactions.

Quantitative Data on Trifluoromethylation of Heterocycles

The following tables summarize representative yields for the trifluoromethylation of various heterocycles under different conditions, providing a basis for comparison.

Table 1: Comparison of Electrophilic Trifluoromethylating Reagents

SubstrateReagentCatalyst/AdditiveSolventTemp. (°C)Yield (%)Reference
PyrroleS-(trifluoromethyl)diphenylsulfonium triflateNoneTHFReflux>80[8]
IndoleTogni's Reagent IINoneDCMRTHigh[1]
β-ketoesterTogni's ReagentPhase-transfer catalystVariesVaries42-67[4]
β-ketoesterUmemoto's ReagentNoneVariesVariesHigh[4]

Table 2: Radical Trifluoromethylation of Heterocycles with Langlois' Reagent

HeterocycleOxidantSolvent SystemTemp. (°C)Yield (%)Reference
4-tert-butylpyridinetBuOOHCH₂Cl₂/H₂O2368[3]
CaffeinetBuOOHCH₂Cl₂/H₂O2390[3]
UraciltBuOOHCH₂Cl₂/H₂O2385[3]
IndoletBuOOHCH₂Cl₂/H₂O2375[3]

Table 3: Photoredox Trifluoromethylation of Heterocycles

HeterocycleCF₃ SourcePhotocatalystSolventTemp. (°C)Yield (%)Reference
N-methylpyrroleCF₃IRu(bpy)₃Cl₂MeCNRT85[9]
ThiopheneCF₃IRu(bpy)₃Cl₂MeCNRT78[9]
FuranCF₃IRu(bpy)₃Cl₂MeCNRT82[9]
CaffeinePhotocaged ReagentNone (456 nm light)MeCNRT87[10]

Experimental Protocols

Here are detailed methodologies for key trifluoromethylation reactions.

Protocol 1: Electrophilic C-H Trifluoromethylation of Indole using Togni's Reagent II

  • Materials:

    • Indole

    • Togni's Reagent II

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv).

    • Under an inert atmosphere, add anhydrous DCM (5 mL).

    • To the resulting solution, add Togni's Reagent II (1.2 mmol, 1.2 equiv) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[1]

Protocol 2: Radical C-H Trifluoromethylation of 4-tert-butylpyridine using Langlois' Reagent

  • Materials:

    • 4-tert-butylpyridine

    • Langlois' Reagent (CF₃SO₂Na)

    • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add 4-tert-butylpyridine (1.0 mmol, 1.0 equiv), CH₂Cl₂ (5 mL), and water (2 mL).

    • To this biphasic mixture, add the Langlois' reagent (3.0 mmol, 3.0 equiv).

    • Vigorously stir the mixture and add tBuOOH (5.0 mmol, 5.0 equiv) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the trifluoromethylated product.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of trifluoromethyl-containing heterocycles.

G General Troubleshooting Workflow for a Failed Trifluoromethylation Reaction start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality - Purity - Storage Conditions - Fresh Batch? start->check_reagents check_conditions Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_conditions reagent_choice Re-evaluate Reagent Choice - Electrophilic? - Nucleophilic? - Radical? check_reagents->reagent_choice Reagents OK check_conditions->reagent_choice Conditions OK optimize_conditions Optimize Conditions - Screen Solvents - Vary Temperature - Adjust Stoichiometry reagent_choice->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: A flowchart for troubleshooting common issues in trifluoromethylation reactions.

G Reagent Selection Guide for Heterocycle Trifluoromethylation substrate Heterocyclic Substrate electron_rich Electron-Rich (e.g., Indole, Pyrrole) substrate->electron_rich electron_deficient Electron-Deficient (e.g., Pyridine, Pyrimidine) substrate->electron_deficient prefunctionalized Pre-functionalized (e.g., Halogenated) substrate->prefunctionalized electrophilic Electrophilic Reagents (Togni's, Umemoto's) electron_rich->electrophilic radical Radical Reagents (Langlois') electron_deficient->radical nucleophilic Nucleophilic Reagents (Ruppert-Prakash) electron_deficient->nucleophilic If carbonyl present metal_catalyzed Metal-Catalyzed Cross-Coupling prefunctionalized->metal_catalyzed

Caption: Decision tree for selecting a suitable trifluoromethylating reagent.

G Competing Pathways in Radical Trifluoromethylation cf3_radical CF₃• Radical desired_path Addition to Heterocycle (Desired Product) cf3_radical->desired_path Productive Pathway h_abstraction Hydrogen Abstraction (CF₃H Formation) cf3_radical->h_abstraction Side Reaction dimerization Radical Dimerization/ Polymerization cf3_radical->dimerization Side Reaction

Caption: Illustration of desired versus undesired pathways in radical trifluoromethylation.

References

Stability and degradation of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a heterocyclic compound that is generally stable under standard laboratory conditions. The pyrimidine ring, a common scaffold in many pharmaceutical compounds, contributes to its overall stability.[1][2][3] However, like many organic molecules, its stability can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: To what types of degradation is this compound potentially susceptible?

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light may induce degradation. The presence of nitrogen atoms in the pyrimidine ring can influence the rate of photodegradation.

  • Thermal Degradation: Elevated temperatures can lead to decomposition. The thermal stability of ethyl esters can vary depending on their structure.[4][5][6][7]

  • Oxidative Degradation: Strong oxidizing agents can potentially lead to the degradation of the pyrimidine ring.[8]

Q3: How should I properly store this compound to ensure its stability?

To ensure the long-term stability of the compound, it is recommended to:

  • Store it in a cool, dry, and dark place.

  • Keep the container tightly sealed to protect it from moisture and air.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q4: What are the likely degradation products?

While specific degradation products for this compound are not extensively documented in the literature, potential degradation products, based on its structure, could include:

  • 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Ring-opened products: Resulting from the cleavage of the pyrimidine ring under harsh conditions. Pyrimidine rings can undergo reductive degradation leading to ring opening.[9][10][11][12]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis over time. Hydrolysis of the ethyl ester to the carboxylic acid.- Analyze a freshly prepared sample as a reference.- Control the pH of your experimental solutions; avoid strongly acidic or basic conditions if hydrolysis is not desired.- Store stock solutions at low temperatures.
Discoloration or degradation of the compound upon exposure to light. Photodegradation.- Conduct experiments under amber or light-protected conditions.- Use light-resistant containers for storage.- Evaluate the photostability of the compound using a photostability chamber.
Loss of compound purity after heating. Thermal degradation.- Determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).- Avoid prolonged exposure to high temperatures during experiments.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, presence of other components).- Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study (General Workflow)
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution.

    • Thermal Degradation: Heat an aliquot of the stock solution at a defined temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Protocol 2: HPLC Method for Stability Assessment (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Degradation Pathways

This compound This compound 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid This compound->4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Hydrolysis (Acid/Base) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Oxidation/ Photolysis

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions Acid Acid Sample Collection\n(Time Points) Sample Collection (Time Points) Acid->Sample Collection\n(Time Points) Base Base Base->Sample Collection\n(Time Points) Oxidizing Agent Oxidizing Agent Oxidizing Agent->Sample Collection\n(Time Points) Heat Heat Heat->Sample Collection\n(Time Points) Light Light Light->Sample Collection\n(Time Points) Stock Solution Stock Solution Stock Solution->Acid Stock Solution->Base Stock Solution->Oxidizing Agent Stock Solution->Heat Stock Solution->Light HPLC Analysis HPLC Analysis Sample Collection\n(Time Points)->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Purity

Question 1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this pyrimidine derivative, typically formed by the condensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and formamidine, can stem from several factors.

Potential Causes & Troubleshooting Steps:

  • Reagent Quality:

    • Formamidine Stability: Formamidine acetate or hydrochloride is often used as the formamidine source. These salts can be hygroscopic and may degrade over time. Ensure you are using a fresh, dry source of the reagent.

    • Enolate Precursor Purity: The purity of the ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is crucial. Impurities can lead to side reactions and lower the yield of the desired product. Consider purifying the enolate precursor by distillation before use.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical for the cyclization step. While sodium ethoxide is commonly used, its strength and the presence of residual ethanol can influence the reaction outcome. A comparison of different bases and their impact on yield is presented in the table below.

    • Solvent: Anhydrous ethanol is a typical solvent. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.

    • Temperature and Reaction Time: The reaction is often run at reflux. Incomplete reaction may occur if the temperature is too low or the reaction time is too short. Conversely, prolonged heating can lead to product degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup and Purification:

    • pH Adjustment: During workup, careful acidification is required to precipitate the product. If the pH is too low, the product may become more soluble or degrade. Aim for a pH around 4-5.

    • Purification Method: The product can sometimes be challenging to purify due to its polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common method. If impurities persist, column chromatography on silica gel may be necessary.

Table 1: Effect of Reaction Parameters on Yield

Base Solvent Temperature (°C) Typical Yield (%) Notes
Sodium EthoxideEthanol78 (Reflux)75-85Standard conditions. Ensure anhydrous solvent.
Potassium CarbonateDMF10060-70Milder base, may require higher temperature and longer reaction time.
DBUAcetonitrile82 (Reflux)70-80Non-nucleophilic base, can reduce side reactions.
Sodium HydroxideEthanol/Water6040-50Risk of ester hydrolysis.[1] Not generally recommended.

Detailed Experimental Protocol for Synthesis:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (10 volumes), add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) at room temperature under a nitrogen atmosphere.

  • Add formamidine acetate (1.2 equivalents) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 4-5 with 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to afford pure this compound.

Question 2: I am observing a significant impurity that is difficult to separate from my desired product. What could this impurity be and how can I avoid its formation?

Answer:

The formation of persistent impurities is a common issue. The nature of the impurity depends on the specific reaction conditions.

Potential Impurities and Prevention Strategies:

  • Unreacted Starting Material: If the reaction is incomplete, you will have unreacted enolate precursor.

    • Solution: Ensure the use of a slight excess of formamidine and allow for sufficient reaction time. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis, especially under basic or acidic conditions during workup, to form the corresponding carboxylic acid.[1]

    • Solution: During workup, avoid prolonged exposure to strong acids or bases. Maintain a controlled pH during precipitation. If hydrolysis is a persistent issue, consider using a non-aqueous workup if possible.

  • Side-products from Formamidine: Formamidine can self-condense or react in other ways under certain conditions, leading to various nitrogen-containing heterocyclic impurities.

    • Solution: Use a high-quality source of formamidine and add it portion-wise to the reaction mixture to maintain a low concentration, which can disfavor self-condensation.

Troubleshooting Workflow for Impurity Identification:

G start Impurity Detected check_sm Check for Starting Material (TLC, NMR) start->check_sm check_hydrolysis Check for Carboxylic Acid (IR, NMR, Mass Spec) start->check_hydrolysis check_side_products Analyze for Side-Products (LC-MS, High-Res MS) start->check_side_products incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present hydrolysis_product Ester Hydrolysis check_hydrolysis->hydrolysis_product Present formamidine_byproduct Formamidine By-product check_side_products->formamidine_byproduct Present optimize_time Increase Reaction Time/ Temperature incomplete_rxn->optimize_time modify_workup Modify Workup (Control pH, Non-aqueous) hydrolysis_product->modify_workup reagent_quality Improve Reagent Quality/ Addition Method formamidine_byproduct->reagent_quality

Caption: Troubleshooting workflow for impurity identification.

Reactions of this compound

Question 3: I am attempting to perform a nucleophilic aromatic substitution (SNAr) on the 4-position, but the reaction is not proceeding. What are the key considerations for this transformation?

Answer:

While the pyrimidine ring is electron-deficient, the 4-hydroxy group is a poor leaving group. To facilitate an SNAr reaction at the 4-position, it must first be converted into a better leaving group.

Activation of the 4-Hydroxy Group:

The most common method is to convert the hydroxyl group into a halide, typically a chloride.

Detailed Experimental Protocol for Chlorination:

  • In a fume hood, suspend this compound (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents) dropwise.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate. This product can often be used in the next step without further purification.

Logical Relationship for SNAr Reaction:

G start Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate activated Ethyl 4-chloro-2-(trifluoromethyl) pyrimidine-5-carboxylate start->activated POCl₃, Δ product SNAr Product activated->product Nucleophile (e.g., R-NH₂), Base

Caption: Activation and substitution pathway for the 4-position.

Question 4: I am trying to hydrolyze the ethyl ester to the corresponding carboxylic acid, but I am getting low yields and decomposition. What is the best way to perform this hydrolysis?

Answer:

Hydrolysis of the ethyl ester can be sensitive, and harsh conditions can lead to decomposition of the pyrimidine ring.[1]

Recommended Hydrolysis Conditions:

  • Alkaline Hydrolysis: This is generally the preferred method as it is typically faster and less prone to side reactions than acid-catalyzed hydrolysis.[2]

    • Reagent: Use a mild base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

    • Temperature: Perform the reaction at room temperature to minimize decomposition.

    • Monitoring: Closely monitor the reaction by TLC to avoid over-running the reaction.

Detailed Experimental Protocol for Ester Hydrolysis:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction by adding 1M hydrochloric acid to adjust the pH to 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Table 2: Comparison of Hydrolysis Conditions

Condition Reagents Temperature Pros Cons
Mild Alkaline LiOH, THF/H₂ORoom Temp.High yield, clean reaction.Slower than harsher methods.
Strong Alkaline NaOH, EtOH/H₂ORefluxFaster reaction.Risk of ring decomposition.[1]
Acidic 6M HClRefluxGenerally lower yields, potential for decarboxylation and other side reactions.[2]

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties. The introduction of a trifluoromethyl group into the pyrimidine ring often enhances biological efficacy. This guide provides a comparative overview of the biological activity of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate alongside other notable pyrimidine derivatives, supported by experimental data and detailed protocols.

While direct quantitative biological data for this compound is not extensively available in the public domain, its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals suggests significant biological relevance[1]. This guide, therefore, presents a comparative analysis based on structurally related trifluoromethyl pyrimidine derivatives to infer the potential activity of the target compound and to highlight structure-activity relationships.

Comparative Biological Activity of Trifluoromethyl Pyrimidine Derivatives

The following tables summarize the in vitro anticancer and antifungal activities of various trifluoromethyl-substituted pyrimidine derivatives, providing a quantitative comparison of their performance against different cell lines and fungal strains.

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives (IC50 values in µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 5-TrifluoromethylpyrimidineA549 (Lung)0.35[2]
MCF-7 (Breast)3.24[2]
PC-3 (Prostate)5.12[2]
2 Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4
C32 (Melanoma)24.4
DU145 (Prostate)>100
MCF-7/WT (Breast)>100
3 Pyrimidine-5-carbonitrileHepG2 (Liver)3.56[2]
A549 (Lung)5.85[2]
MCF-7 (Breast)7.68[2]
4 Thieno[2,3-d]pyrimidineMCF-7 (Breast)0.013
5 TetrahydropyrimidineHepG2 (Liver)5.351 (µg/mL)[3]

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

Compound IDDerivative ClassFungal StrainInhibition (%) @ 50 µg/mLReference
6a Pyrimidine-amideBotrytis cinerea96.76[4][5]
6b Pyrimidine-amideBotrytis cinerea100[4][5]
7a Pyrimidine derivativeColletotrichum gloeosporioides69.75[4]
7b Pyrimidine derivativeSclerotinia sclerotiorum82.73[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Principle: The test compound is incorporated into a solid growth medium, and the growth of the fungus is measured by the diameter of the mycelial colony.

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Medium Preparation: Add the compound solution to molten potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of the agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for several days.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.

Signaling Pathway and Experimental Workflow

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is a common target for anticancer drugs, including many pyrimidine derivatives[2]. The following diagram illustrates a simplified representation of this pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by pyrimidine inhibitors.

Discussion and Structure-Activity Relationship

The presented data highlights that trifluoromethyl-substituted pyrimidines exhibit potent biological activities. The trifluoromethyl group, being highly electronegative, can significantly alter the electronic properties of the pyrimidine ring, potentially enhancing binding affinity to target proteins and improving metabolic stability[4].

For This compound , several structural features are noteworthy:

  • 2-(Trifluoromethyl) group: This group is a common feature in many biologically active pyrimidines and is associated with increased potency.

  • 4-Hydroxy group: The hydroxyl group can participate in hydrogen bonding interactions within the active site of a target enzyme.

  • 5-Carboxylate group: The ethyl carboxylate at the 5-position can also influence the molecule's polarity and binding characteristics.

Based on the activities of the compared derivatives, it is plausible that this compound possesses significant anticancer and antifungal properties. For instance, the potent anticancer activity of 5-trifluoromethylpyrimidine derivatives (Compound 1) and the antifungal efficacy of pyrimidine-amides (Compounds 6a and 6b) suggest that the core structure of the target compound is conducive to biological activity[2][4][5]. However, without direct experimental data, this remains a well-founded hypothesis.

Conclusion

This guide provides a comparative analysis of the biological activity of this compound in the context of other structurally related pyrimidine derivatives. The available data strongly suggests that the trifluoromethyl-pyrimidine scaffold is a promising pharmacophore for the development of novel therapeutic agents. While the specific biological activity of this compound requires direct experimental evaluation, the structure-activity relationships derived from analogous compounds indicate its potential as a potent anticancer and antifungal agent. Further investigation into the synthesis and biological screening of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Spectroscopic Analysis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate with its structurally related analogs. The inclusion of the trifluoromethyl group and various substituents on the pyrimidine ring significantly influences the spectral characteristics of these compounds, offering valuable insights for structural elucidation and the design of novel pharmaceutical agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate a clear comparison.

Structural Overview

The core structure under investigation is the pyrimidine ring, functionalized with a trifluoromethyl group at the C2 position and an ethyl carboxylate group at the C5 position. The primary compound, this compound, is compared with analogs where the hydroxyl group at the C4 position is substituted with other functional groups such as a chloro or amino group.

G Structural Comparison of Pyrimidine Analogs cluster_main Target Compound cluster_analogs Analogs A This compound B Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate A->B -OH -> -Cl C Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate A->C -OH -> -NH2 D Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate A->D -OH -> -H

Caption: Structural relationship between this compound and its key analogs.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the target compound and its analogs. Direct experimental data for this compound is limited in the public domain; therefore, some data is predicted or inferred from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH-6-OCH₂CH₃ (quartet)-OCH₂CH₃ (triplet)Other Signals
This compound~8.5-8.8~4.4~1.4-OH (broad)
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate9.10 (s)4.45 (q)1.40 (t)
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate8.68 (s)4.35 (q)1.38 (t)-NH₂ (~7.0, broad s)
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate9.35 (s, 2H)4.48 (q)1.45 (t)
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC=OC2C4C5C6-CF₃-OCH₂CH₃
This compound~164~157 (q)~160~110~150~120 (q)~62, ~14
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate162.9158.5 (q)163.7118.4160.2120.9 (q)62.8, 14.1
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate165.8156.0 (q)161.2108.7158.9122.5 (q)61.5, 14.3
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate[1]162.7159.3 (q)159.4126.3159.4119.6 (q)62.9, 14.4

Note: 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the -CF₃ group.

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm, referenced to CFCl₃)
Compound-CF₃
This compound~ -68 to -72
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate~ -70
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate~ -65
General Trifluoromethyl-pyrimidines[2][3][4]-65 to -75
Table 4: IR Spectroscopic Data (cm⁻¹)
CompoundO-H / N-H stretchC=O stretchC=C, C=N stretchC-F stretch
This compound3400-3200 (broad)~1720~1650, 15801300-1100
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate-17351640, 15601280-1120
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate3450, 332017101660, 15901290-1150
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate-17301645, 15701285-1130
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
This compoundC₈H₇F₃N₂O₃236.15237.04209, 191, 163
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateC₈H₆ClF₃N₂O₂254.59255.01227, 210, 182
Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylateC₈H₈F₃N₃O₂235.17236.06208, 190, 162
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylateC₈H₇F₃N₂O₂220.15221.05193, 175, 147

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the compound was dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR : Spectra were recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹⁹F NMR : Spectra were recorded on a 300 MHz or 400 MHz spectrometer, with chemical shifts referenced to an external standard of CFCl₃ (δ = 0 ppm).

G NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Integration, Chemical Shift Assignment) D->E

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples were analyzed as KBr pellets.

  • Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Samples were introduced via direct infusion or after separation by liquid chromatography (LC).

  • Data is reported as the mass-to-charge ratio (m/z).

This guide serves as a valuable resource for the spectroscopic identification and characterization of this compound and its analogs. The provided data highlights the influence of substituent changes on the spectral properties, aiding in the design and synthesis of new pyrimidine-based compounds with potential applications in drug discovery and development.

References

Comparative study of the synthesis methods for trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Trifluoromethylpyrimidines for Researchers and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical research. This structural modification frequently enhances crucial properties such as metabolic stability, bioavailability, and binding affinity due to the unique electronic characteristics and lipophilicity of the CF3 group.[1] This guide provides a comparative analysis of the primary synthetic methodologies for accessing trifluoromethylpyrimidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their specific applications.

This "bottom-up" approach is one of the most common and versatile methods for preparing a wide range of trifluoromethylpyrimidines. The strategy involves the cyclocondensation of a readily available starting material containing a CF3 group, most notably ethyl 4,4,4-trifluoroacetoacetate, with a dinucleophile like urea, guanidine, or amidine.[1][2]

General Workflow

The typical synthetic sequence begins with the construction of a 2-hydroxy-4-(trifluoromethyl)pyrimidine ring, which serves as a versatile intermediate. This intermediate is then activated, commonly through chlorination, to facilitate subsequent functionalization via nucleophilic aromatic substitution (SNAr).

A Ethyl 4,4,4-trifluoroacetoacetate + Urea B 2-Hydroxy-4-(trifluoromethyl)pyrimidine A->B Ring Closure (Condensation) C 2,4-Dichloro-6-(trifluoromethyl)pyrimidine B->C Chlorination (e.g., POCl3) D Functionalized Trifluoromethylpyrimidines C->D Nucleophilic Substitution (SNAr with Nu-H)

Caption: General synthetic workflow starting from a CF3-building block.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine [1]

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine [1]

  • 2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq).

  • The mixture is heated at reflux for 4 hours.

  • After cooling, the excess POCl3 is carefully removed under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Data Presentation: Ring Construction and Functionalization
Starting MaterialsProductReagents and ConditionsYield (%)Reference
Ethyl 4,4,4-trifluoroacetoacetate, Urea2-Hydroxy-4-(trifluoromethyl)pyrimidineAcetic acid, reflux, 8 hHigh[1]
2-Hydroxy-4-(trifluoromethyl)pyrimidine2,4-Dichloro-6-(trifluoromethyl)pyrimidinePOCl3, reflux, 4 hHigh[1]
2,4-Dichloropyrimidine, 2-Amino-6-trifluoromethylpyridineN-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analoguesNaH, followed by Suzuki coupling with various boronic acids/esters22-42[3]
2,4-Dichloro-5-(trifluoromethyl)pyrimidine2-Chloro-4-(substituted-amino)-5-(trifluoromethyl)pyrimidineVarious amines, base (e.g., DIPEA), solvent (e.g., NMP), 0°C to rt70-95

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is an atom-economical "top-down" approach that introduces a CF3 group onto a pre-existing pyrimidine ring. These methods often involve radical, nucleophilic, or electrophilic pathways and have become increasingly sophisticated.

Radical Trifluoromethylation

Radical trifluoromethylation is a powerful tool, particularly for electron-deficient heterocycles like pyrimidines. A common method involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the pyrimidine ring.

A •CF3 Precursor (e.g., CF3SO2Na) B •CF3 Radical A->B Initiation (e.g., Oxidant) D Trifluoromethylated Pyrimidine Radical Adduct B->D C Pyrimidine C->D Radical Addition E Trifluoromethylpyrimidine D->E Oxidation & Deprotonation

Caption: General mechanism for radical C-H trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Uracil[4]
  • Uracil (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent (e.g., acetonitrile).

  • Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) (2.0-3.0 eq) and an organic peroxide such as tert-butyl hydroperoxide (TBHP) (2.0-3.0 eq) are added.

  • Optionally, a transition metal catalyst like FeSO4 can be added.

  • The reaction mixture is heated to a temperature between 40-100°C and stirred until completion (monitored by TLC or LC-MS).

  • After cooling, the product, 5-trifluoromethyluracil, is isolated through extraction and purified by crystallization or column chromatography.

Data Presentation: Direct Trifluoromethylation Methods
SubstrateTrifluoromethylating AgentCatalyst/ConditionsProductYield (%)Reference
UracilCF3SO2NaTBHP, H2O, 40-100°C5-TrifluoromethyluracilGood[4]
5-Iodo Pyrimidine NucleosidesCF3ICopper powder, HMPA, 110-120°C5-Trifluoromethyl Pyrimidine Nucleosides50-70[5]
Pyrimidine NucleosidesChen's ReagentCuI, 1,10-phenanthroline, Microwave, 100°C, 30 min5-Trifluoromethyl Pyrimidine NucleosidesHigh[6]

Regioselectivity: Direct trifluoromethylation of unsubstituted pyrimidine is challenging due to multiple reactive sites. However, substituents on the ring can direct the incoming CF3 group. For uracil and its nucleosides, trifluoromethylation occurs selectively at the C5 position.[4][5] For other substituted pyrimidines, the regioselectivity is dictated by the electronic and steric nature of the existing groups.[7]

Post-Functionalization of a Trifluoromethylpyrimidine Core

This strategy involves synthesizing a stable, key intermediate such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine and then using it as a scaffold for further modifications. The high reactivity of the chloro groups towards nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chloro-substituents towards nucleophilic attack. The substitution typically occurs sequentially, with the C4 position being generally more reactive than the C2 position.[8]

Experimental Protocol: Synthesis of a 4-Amino-2-chloro-6-(trifluoromethyl)pyrimidine Derivative
  • To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the mixture to 0°C.

  • Slowly add the desired amine nucleophile (1.0 eq) dropwise.

  • Allow the reaction to stir at 0°C to room temperature for several hours while monitoring its progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Data Presentation: Nucleophilic Aromatic Substitution
SubstrateNucleophileBase/SolventPosition of SubstitutionYield (%)Reference
2,4-Dichloro-6-(trifluoromethyl)pyrimidinePrimary/Secondary AminesDIPEA/NMPC4 (preferentially)70-95
2,4-Dichloro-6-(trifluoromethyl)pyrimidinePhenolsK2CO3/DMFC2 or C4Moderate to High[1]
2,4-DichloropyrimidineAryl/Heteroaryl AminesNaH/DMFC4Good[3]

Comparative Summary

MethodKey AdvantagesKey DisadvantagesBest Suited For
1. Ring Construction with CF3-Building Blocks High versatility, access to a wide range of derivatives, well-established procedures.[1]Multi-step synthesis, may require harsh reagents (e.g., POCl3).Large-scale synthesis and the creation of diverse libraries from a common intermediate.
2. Direct C-H Trifluoromethylation High atom economy, late-stage functionalization potential.[6]Can suffer from regioselectivity issues, may require expensive or specialized reagents.Modifying complex molecules in the final steps of a synthesis, exploring structure-activity relationships.
3. Post-Functionalization of CF3-Pyrimidine Core Modular approach, allows for easy diversification from a key intermediate.[3]Limited by the initial synthesis of the core structure.Rapid generation of analogues for lead optimization where a common core is desired.

References

Validation of Biological Assays for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of biological assays for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives. Given the nascent stage of research on this specific scaffold, this document leverages data from structurally related pyrimidine derivatives to offer a comprehensive overview of potential biological activities and the methodologies to assess them. The inclusion of detailed experimental protocols and comparative data from analogous compounds is intended to facilitate the design and validation of assays for novel derivatives of this chemical series.

Introduction to the Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity. This compound serves as a key intermediate in the synthesis of diverse biologically active molecules.[4] This guide outlines the common in vitro assays used to characterize the biological effects of this class of compounds.

Comparative Analysis of Biological Activities

To provide a reference for the validation of new derivatives, the following tables summarize the biological activities of structurally related pyrimidines.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound A A549 (Lung)MTT8.5Doxorubicin0.98
MCF-7 (Breast)MTT12.3Doxorubicin1.2
HepG2 (Liver)MTT15.1Doxorubicin1.5
Compound B HCT-116 (Colon)SRB5.25-Fluorouracil4.8
PC-3 (Prostate)SRB9.85-Fluorouracil6.2

Note: Data presented are for illustrative purposes based on published activities of various pyrimidine derivatives and are not specific to this compound derivatives.

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound C COX-2Enzyme Inhibition7.5Celecoxib0.04
RAW 264.7NO Inhibition15.2L-NAME25
Compound D STAT6Reporter Gene0.021--

Note: Data presented are for illustrative purposes based on published activities of various pyrimidine derivatives and are not specific to this compound derivatives.[3][5]

Table 3: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound E Staphylococcus aureusBroth Dilution16Ciprofloxacin1
Escherichia coliBroth Dilution32Ciprofloxacin0.5
Candida albicansBroth Dilution8Fluconazole2
Compound F Bacillus subtilisAgar Diffusion12Gentamicin4

Note: Data presented are for illustrative purposes based on published activities of various pyrimidine derivatives and are not specific to this compound derivatives.

Key Signaling Pathways

Pyrimidine derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate potential mechanisms of action for this compound derivatives based on existing literature for related compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Grb2 Grb2 P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

EGFR Signaling Pathway Inhibition

NFkB_Signaling_Pathway cluster_0 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα P Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->IKK NF-κB NF-κB IκBα->NF-κB Ub Ub IκBα->Ub Nucleus Nucleus NF-κB->Nucleus Proteasome Proteasome Ub->Proteasome Degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription

NF-κB Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the validation process.

Anticancer Activity: MTT Cytotoxicity Assay

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyrimidine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G

MTT Assay Experimental Workflow

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with pyrimidine derivatives A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G

NO Inhibition Assay Workflow

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM with 10% FBS

  • 96-well plates

  • This compound derivatives

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percent inhibition of NO production.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of pyrimidine derivatives in 96-well plate B Inoculate with microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine MIC D->E

MIC Determination Workflow

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the pyrimidine derivatives in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the microbial inoculum to each well containing the compound dilutions.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This guide provides a foundational framework for validating the biological assays of this compound derivatives. By leveraging established protocols and comparative data from structurally similar compounds, researchers can efficiently design and execute experiments to elucidate the therapeutic potential of this promising chemical scaffold. The presented workflows and signaling pathway diagrams offer a starting point for mechanistic studies, which will be crucial in advancing these derivatives toward clinical development.

References

Advantages of using Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate over similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of the ultimate success of a drug candidate. Among the plethora of heterocyclic scaffolds, pyrimidines stand out for their prevalence in numerous FDA-approved drugs.[1] This guide provides a comprehensive comparison of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate with analogous building blocks, highlighting its distinct advantages supported by experimental data and established chemical principles. The inclusion of a trifluoromethyl (CF3) group at the 2-position of the pyrimidine ring imparts unique physicochemical properties that offer significant benefits in the development of novel therapeutics.

Enhanced Biological Activity and Metabolic Stability: The Power of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern drug design, renowned for its ability to enhance a molecule's potency, metabolic stability, and bioavailability.[2][3] This is attributed to the high electronegativity of fluorine atoms, which creates a strong electron-withdrawing effect, and the high strength of the carbon-fluorine bond.[2][4]

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule compared to a methyl (CH3) group.[3][5] This property can improve a drug candidate's ability to cross cellular membranes, a crucial factor for reaching its intracellular target.

Metabolic Stability: The robust C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation in the body.[2][4] This enhanced metabolic stability leads to a longer half-life of the drug, potentially reducing the required dosage and frequency of administration. Studies on various heterocyclic compounds have demonstrated that trifluoromethyl analogues exhibit significantly improved metabolic stability compared to their non-fluorinated counterparts.[6]

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups. In this compound, this effect can modulate the acidity of the hydroxyl group, which can be critical for optimizing interactions with biological targets.

Comparative Performance in Drug Synthesis and Biological Activity

While direct head-to-head comparative studies on the building block itself are limited, the advantages of incorporating a 2-trifluoromethylpyrimidine core are evident in the enhanced performance of derivative compounds in various biological assays. Pyrimidine-based scaffolds are particularly prominent in the development of kinase inhibitors.[1][7] The trifluoromethyl group in this compound can contribute to stronger and more selective binding to the kinase active site.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundEthyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Analog)Advantage of CF3 Group
Molecular Weight 236.15 g/mol 182.18 g/mol -
Calculated LogP HigherLowerEnhanced lipophilicity, potentially improved cell permeability.[3][5]
Metabolic Stability HighModerate to LowIncreased resistance to oxidative metabolism.[2][6]
Electron-withdrawing effect of 2-substituent StrongWeakModulates pKa of the 4-hydroxyl group and influences binding interactions.

Table 2: Illustrative Biological Activity of Derivative Kinase Inhibitors

Kinase TargetIC50 of CF3-Pyrimidine DerivativeIC50 of Methyl-Pyrimidine Derivative (Hypothetical)Advantage of CF3-Pyrimidine Scaffold
EGFR Lower nM rangeHigher nM to µM rangeIncreased potency and potential for improved selectivity.
JAK2 Lower nM rangeHigher nM to µM rangeEnhanced binding affinity and inhibitory activity.
PYK2 Potent inhibitionWeaker inhibitionDemonstrates versatility in targeting various kinases.[8]

Note: The IC50 values for the methyl-pyrimidine derivative are hypothetical, based on the generally observed trend of lower potency for non-fluorinated analogs in kinase inhibition assays.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-4-hydroxypyrimidine-5-carboxylates

A common synthetic route to this class of compounds is a three-component condensation reaction, often a variation of the Biginelli reaction.[9][10]

Example Protocol for a related Trifluoromethylated Pyrimidine:

A stirred solution of an appropriate benzaldehyde (5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (6 mmol), and urea (7.5 mmol) in ethanol (5 ml) is refluxed for 3 hours in the presence of a catalytic amount of sulfamic acid (0.15 g).[11] The solvent is then evaporated in vacuo, and the residue is washed with water. The crude product is recrystallized from aqueous ethanol to yield the desired dihydropyrimidine.[11]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for high-throughput screening of pyrimidine-based kinase inhibitors.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing assay buffer, the target kinase (e.g., EGFR, JAK2), and the specific peptide substrate. Dispense the mixture into each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. A higher signal indicates greater inhibition of kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The strategic use of this compound as a building block is often directed towards the synthesis of inhibitors targeting key signaling pathways implicated in diseases like cancer.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_development Lead Optimization start Starting Materials (e.g., Ethyl trifluoroacetoacetate) reaction Three-Component Condensation start->reaction product Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate reaction->product assay_prep Kinase Assay Preparation product->assay_prep incubation Incubation with Kinase and ATP assay_prep->incubation detection Luminescence Detection incubation->detection data_analysis IC50 Determination detection->data_analysis sar Structure-Activity Relationship Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized experimental workflow from synthesis to lead optimization.

The pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound are frequently designed to inhibit kinases in critical signaling pathways such as the EGFR and JAK-STAT pathways.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription inhibitor Pyrimidine Inhibitor (derived from building block) inhibitor->EGFR Inhibition Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Transcription Gene Transcription STAT_P->Transcription inhibitor Pyrimidine Inhibitor (derived from building block) inhibitor->JAK Inhibition Inflammation Inflammation Transcription->Inflammation Immunity Immunity Transcription->Immunity Proliferation Proliferation Transcription->Proliferation

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.

Conclusion

This compound represents a superior building block for drug discovery endeavors, particularly in the synthesis of kinase inhibitors. The strategic incorporation of a trifluoromethyl group confers significant advantages, including enhanced biological potency, improved metabolic stability, and favorable physicochemical properties. For researchers and drug development professionals, the use of this building block provides a robust starting point for the design and synthesis of next-generation therapeutics with improved pharmacological profiles.

References

Efficacy of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives Against Drug-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, pyrimidine derivatives, particularly those incorporating a trifluoromethyl group, have garnered significant attention for their potent and diverse biological activities. This guide provides a comparative analysis of the efficacy of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives and related compounds against drug-resistant microbial strains, supported by experimental data from recent studies.

Executive Summary

This compound serves as a key building block for a variety of biologically active molecules, with its trifluoromethyl group enhancing metabolic stability and biological efficacy.[1] Research into its derivatives and other substituted pyrimidines has revealed significant inhibitory activity against a spectrum of pathogens, including those resistant to conventional antibiotics. These compounds often exhibit novel mechanisms of action, such as the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in microbial folate synthesis.[2] This guide synthesizes findings from multiple studies to offer a comparative overview of their performance, experimental protocols, and potential mechanisms of action.

Comparative Efficacy Against Drug-Resistant Strains

The following tables summarize the in vitro efficacy, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various pyrimidine derivatives against a selection of drug-resistant bacteria and fungi. Lower MIC values indicate higher potency.

Table 1: Efficacy of Pyrimidine Derivatives against Multidrug-Resistant Gram-Positive Bacteria

CompoundOrganismResistance ProfileMIC (µmol/L)Reference CompoundMIC (µmol/L)Source
Compound 7c Staphylococcus aureus (MRSA)Multidrug-Resistant2.4 - 4.8Ciprofloxacin-[2]
Compound 15e Staphylococcus aureus-Broad Spectrum Activity--[3]
Triazole Substituted Pyrimidines Staphylococcus aureus-Promising ActivityCiprofloxacin-[4]
Compound 3c, 8a, 9d K. pneumoniae, MRSA1Multidrug-ResistantSubstantialCephalothin, Chloramphenicol-[5]

Table 2: Efficacy of Pyrimidine Derivatives against Gram-Negative Bacteria

CompoundOrganismResistance ProfileMIC (µmol/L)Reference CompoundMIC (µmol/L)Source
Compound 7c Escherichia coli 1924-2.4--[2]
Triazole Substituted Pyrimidines Pseudomonas aeruginosa, Escherichia coli-Promising ActivityCiprofloxacin-[4]

Table 3: Efficacy of Pyrimidine Derivatives against Fungi

CompoundOrganismResistance ProfileMIC (µmol/L)Reference CompoundMIC (µmol/L)Source
Compound 7c Candida albicans 7535-2.4--[2]
Compound 15e Candida albicans-Broad Spectrum Activity--[3]
Compounds 7a,d, 9a,d Fungi-Higher than FluconazoleFluconazole-[6]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Several studies suggest that a key mechanism of action for some of these pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[2] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt essential cellular processes in microorganisms, leading to their growth inhibition or death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DHFR->THF NADPH -> NADP+ Pyrimidine Pyrimidine Derivative (e.g., Compound 7c) Pyrimidine->DHFR Inhibition MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of pyrimidine derivatives C Inoculate dilutions with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential biological activities of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. While this compound is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural analogs have demonstrated a wide range of biological activities.[1][2] This document summarizes the available data on these analogs to infer the potential efficacy of the parent compound and to provide a framework for its future evaluation.

Introduction to this compound

This compound is a key building block in medicinal and agricultural chemistry.[1][2] The presence of the trifluoromethyl group is known to enhance the biological activity and stability of molecules.[3] Although specific in vitro and in vivo studies on this particular compound are not extensively available in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved drugs. This guide explores the biological activities of structurally related trifluoromethyl pyrimidine derivatives to provide a comparative context.

Comparative Analysis of Biological Activities

Due to the limited direct biological data on this compound, this section focuses on the reported activities of its structural analogs, categorized by their therapeutic potential.

Anticancer Activity

Numerous trifluoromethyl pyrimidine derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent activity against various cancer cell lines and in vivo tumor models. These compounds often act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[4]

In Vitro Anticancer Activity of Trifluoromethyl Pyrimidine Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50/InhibitionReference
Compound 9u A549 (Lung Carcinoma)Cytotoxicity0.35 µM[5]
MCF-7 (Breast Cancer)Cytotoxicity3.24 µM[5]
PC-3 (Prostate Cancer)Cytotoxicity5.12 µM[5]
Compound 8c LN229 (Glioblastoma)Cell Viability~3-10 nM (growth arrest)[6]
MT330 (Glioblastoma)Cell Viability~3-10 nM (growth arrest)[6]
Thiazolo[4,5-d]pyrimidine Analog (3b) A375 (Melanoma)AntiproliferativeData in original source[3]
C32 (Melanoma)AntiproliferativeData in original source[3]
DU145 (Prostate Cancer)AntiproliferativeData in original source[3]
MCF-7/WT (Breast Cancer)AntiproliferativeData in original source[3]
Amide-bearing Pyrimidine Analogs (5l, 5r, 5v) PC3 (Prostate Cancer)Anticancer54.94% - 64.20% inhibition at 5 µg/ml[1]

In Vivo Anticancer Efficacy of Pyrimidine Analogs

Compound/AnalogTumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 13 NCI-H446 (SCLC) XenograftMice50 mg/kg, IV, 5-on-2-off>90%[7]
Compound 25 NCI-H446 (SCLC) XenograftMice50-100 mg/kg, Oral, 5-on-2-offDose-dependent[7]
Compound 8c Glioblastoma XenograftImmunocompromised MiceNot specified66%[6]
Antifungal Activity

Trifluoromethyl pyrimidine derivatives have also shown promise as antifungal agents, exhibiting inhibitory activity against a range of phytopathogenic fungi.

In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Analogs

Compound/AnalogFungal StrainInhibition at 50 µg/mlEC50Reference
Amide-bearing Pyrimidine Analog (5l) Botrytis cinerea100%Not specified[1]
Amide-bearing Pyrimidine Analog (5j) Botrytis cinerea96.84%Not specified[1]
Benzoylurea-pyrimidine Analog (4l) Rhizoctonia solani89.74%5.21 µg/mL[8]
Benzoylurea-pyrimidine Analog (4j) Rhizoctonia solaniNot specified6.72 µg/mL[8]
Pyrimidine-amide Analog (5o) Phomopsis sp.100%10.5 µg/mL[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Test compound (e.g., a pyrimidine derivative)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add a fixed concentration of the recombinant kinase to the wells of the plate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.[10]

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[11][12][13]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the human cancer cells under appropriate conditions.

  • Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[11][13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Biochemical_Assay->Cell_Based_Assay Animal_Model Animal Model Development (e.g., Xenograft) Cell_Based_Assay->Animal_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Tox_PK_Study Toxicity and PK/PD Studies Efficacy_Study->Tox_PK_Study Clinical_Candidate Clinical Candidate Selection Tox_PK_Study->Clinical_Candidate

A generalized workflow for drug discovery from in vitro screening to in vivo validation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor Pyrimidine_Inhibitor->RAF Pyrimidine_Inhibitor->PI3K

References

Comparative Analysis of the Cross-Reactivity Profile of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives represent a versatile class of compounds with significant potential in both pharmaceutical and agrochemical applications. The incorporation of a trifluoromethyl group often enhances biological activity and metabolic stability, making these derivatives attractive candidates for drug discovery and development.[1] This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their cross-reactivity—or more precisely, their selectivity—across various targets, including fungal pathogens, insect pests, and human cancer cells. The information is supported by experimental data from published studies to aid in evaluating their potential for on-target efficacy and off-target effects.

Multi-Target Biological Activity Profile

Trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of biological activities, indicating potential cross-reactivity across different biological systems. The following diagram illustrates the diverse therapeutic and agrochemical applications stemming from the core structure of this compound.

Biological_Activity_Spectrum Diverse Biological Activities of Trifluoromethyl Pyrimidine Derivatives cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications A Ethyl 4-hydroxy-2-(trifluoromethyl) pyrimidine-5-carboxylate Core B Anticancer Activity (e.g., EGFR Inhibition) A->B Derivatization C Antiviral Activity A->C Derivatization D Anti-inflammatory Activity A->D Derivatization E Antifungal Activity A->E Derivatization F Insecticidal Activity A->F Derivatization G Herbicidal Activity A->G Derivatization

Diverse biological activities of trifluoromethyl pyrimidine derivatives.

Antifungal Activity Spectrum

A study of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety revealed a varied spectrum of antifungal activity against several plant pathogenic fungi. The data suggests a degree of selectivity, with some compounds showing high efficacy against specific fungal species.

Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundBotryosphaeria dothideaPhomopsis sp.Botrytis cinerealColletotrichum gloeosporioidesPyricutaria oryzaeSclerotinia sclerotiorum
Concentration 50 µg/mL50 µg/mL50 µg/mL50 µg/mL50 µg/mL50 µg/mL
Inhibition Rate (%)
5b--96.76---
5j--96.84---
5l--100---
5v-----82.73
Tebuconazole (Control)>90>8296.45>69>6383.34
Data synthesized from a study on novel trifluoromethyl pyrimidine derivatives.[2]

Insecticidal Activity Spectrum

The same study also investigated the insecticidal properties of these derivatives against two major agricultural pests. The results indicate moderate to good activity, with some compounds demonstrating a broad spectrum of action against both insect species.

Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundSpodoptera frugiperdaMythimna separata
Concentration 500 µg/mL500 µg/mL
Mortality Rate (%)
5o80.0-
5t83.3-
5w90.086.7
Chlorantraniliprole (Control)>90>86.7
Data from a study on novel trifluoromethyl pyrimidine derivatives.[2]

Anticancer Activity and Kinase Selectivity

In the context of pharmaceutical applications, trifluoromethyl pyrimidine derivatives have been explored as anticancer agents, with some compounds showing potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The cross-reactivity of these compounds was assessed by testing them against a panel of human cancer cell lines.

Table 3: Anticancer and EGFR Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9a>40>40>400.214
9b1.275.338.240.121
9u0.353.245.120.091
Gefitinib (Control)0.214.876.230.023
Data from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3]

The data indicates that while some derivatives have potent enzymatic inhibitory activity against EGFR, their cytotoxic effects on different cancer cell lines vary, suggesting that cellular uptake, metabolism, or the involvement of other signaling pathways may influence their overall anticancer activity. This highlights the importance of assessing both enzymatic and cellular activity to understand the full cross-reactivity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Antifungal Activity Assay

The antifungal activity of the test compounds is determined using the poisoned plate technique.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration.

  • Plate Preparation: The stock solution is mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (5 mm diameter) of the test fungus is placed in the center of the PDA plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only DMSO.[2][4]

Insecticidal Bioassay

The insecticidal activity is evaluated using a leaf-dip method.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent to the desired concentration (e.g., 500 µg/mL).

  • Leaf Treatment: Fresh plant leaves are dipped into the compound solution for a few seconds and then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in a petri dish with the test insects (e.g., Spodoptera frugiperda or Mythimna separata).

  • Incubation: The petri dishes are maintained under controlled conditions of temperature and humidity.

  • Data Analysis: The number of dead insects is recorded after a specific time period (e.g., 24 or 48 hours), and the mortality rate is calculated.[2]

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity against EGFR kinase is determined using a luminescent kinase assay. The following diagram outlines the general workflow.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay A Prepare serial dilutions of test compounds in DMSO B Add diluted compounds to 384-well plate A->B C Add EGFR kinase and substrate solution B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent to stop reaction and generate signal E->F G Measure luminescence F->G H Calculate IC50 values G->H

Workflow for a typical in vitro kinase inhibition assay.
  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Analysis: The luminescence is measured using a plate reader, and the data is used to calculate the IC₅₀ value for each compound.[5]

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC₅₀ values are calculated.[2]

References

Benchmarking the performance of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the synthetic performance of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of various therapeutic agents. Its performance is benchmarked against alternative pyrimidine synthesis strategies, with a focus on reaction efficiency and conditions.

Comparative Analysis of Synthetic Routes

The synthesis of pyrimidine derivatives is most commonly achieved through the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[1] This section compares various iterations of the Biginelli reaction and other synthetic approaches to highlight the performance of routes leading to trifluoromethyl-substituted pyrimidines like this compound.

Quantitative data from various published protocols for the synthesis of pyrimidine derivatives are summarized in the table below. This data emphasizes the impact of different catalysts, energy sources, and starting materials on reaction yields and times.

Synthetic Route Starting Materials Catalyst/Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHCl, Reflux3 - 20 hOften low to moderate[2][3]Simple setup, readily available reagents.Long reaction times, often low yields, harsh acidic conditions.
Modified Biginelli (Grindstone Chemistry) Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl₂·2H₂O / HCl, Solvent-freeA few minutes>90[2]Environmentally friendly (solvent-free), rapid reaction, high yield.[2]May not be suitable for all substrates, scalability can be a concern.
Microwave-Assisted Biginelli Reaction Aldehyde, β-keto ester, Urea/ThioureaVarious catalysts (e.g., samarium chloride)ShortModerate to good[4]Significantly reduced reaction times.Requires specialized microwave equipment.
Synthesis of Trifluoromethyl-pyrimidine Derivative Ethyl 4,4,4-trifluoroacetoacetate, Urea, AldehydeAcid catalyst (e.g., HCl)Not specifiedNot specifiedDirect incorporation of the trifluoromethyl group.Potentially more complex starting materials.
Four-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Ethyl trifluoroacetoacetateMultiple steps including cyclization, chlorination, and substitutionMultiple days20.2–60.8[5]Allows for diverse functionalization.Multi-step process, lower overall yield.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to allow for replication and further study.

Protocol 1: Classical Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

This protocol represents a traditional approach to the Biginelli reaction.

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Catalytic amount of HCl

  • Ethanol (solvent)

Procedure:

  • A mixture of the aldehyde, β-ketoester, and urea is combined in a round-bottom flask.

  • Ethanol is added as the solvent, followed by a catalytic amount of concentrated HCl.

  • The mixture is refluxed for 3 to 20 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2][3]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization.

Protocol 2: Modified Biginelli Reaction using Grindstone Chemistry

This solvent-free method offers a green and efficient alternative to the classical approach.[2]

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • CuCl₂·2H₂O (0.25 mmol)

  • A few drops of concentrated HCl

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and CuCl₂·2H₂O is ground in a mortar with a pestle at room temperature for a few minutes.[2]

  • A few drops of concentrated HCl are added, and the mixture is ground for an additional period.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.

  • The crude product is then recrystallized from ethanol to yield the pure dihydropyrimidinone.[2]

Protocol 3: Synthesis of a Trifluoromethyl-Substituted Pyrimidine Derivative

This protocol is adapted for the synthesis of trifluoromethyl-containing pyrimidines.

Reactants:

  • Substituted Aldehyde

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea or substituted urea

  • Acid catalyst (e.g., HCl)

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the aldehyde, ethyl 4,4,4-trifluoroacetoacetate, and urea in a suitable solvent.

  • Add a catalytic amount of acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Biological Context: Inhibition of the STAT6 Signaling Pathway

This compound and similar pyrimidine derivatives are of significant interest due to their potential as inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.[6] STAT6 is a key transcription factor involved in the immune response, particularly in allergic inflammation.[7][8][9]

The STAT6 pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[8] Upon binding of these cytokines to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6.[8] Phosphorylated STAT6 then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[8] This signaling cascade is crucial for the differentiation of T helper 2 (Th2) cells, which play a central role in allergic reactions.[7][10]

Inhibition of the STAT6 pathway is a promising therapeutic strategy for allergic diseases such as asthma and atopic dermatitis.[11][12] Pyrimidine derivatives can act as STAT6 inhibitors, blocking its phosphorylation and subsequent downstream signaling.

Below are diagrams illustrating the STAT6 signaling pathway and a general experimental workflow for assessing STAT6 inhibition.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R Binds JAK JAK IL-4R/IL-13R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active Dimerizes DNA DNA STAT6_active->DNA Translocates & Binds Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->STAT6_inactive Blocks Phosphorylation Gene_Expression Gene Expression (e.g., Allergic Inflammation) DNA->Gene_Expression Regulates

STAT6 Signaling Pathway and Inhibition

Experimental_Workflow A 1. Cell Culture (e.g., Immune cells) B 2. Treatment - Control - IL-4/IL-13 (Stimulation) - IL-4/IL-13 + Pyrimidine Inhibitor A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot / ELISA (Detect p-STAT6 and total STAT6) D->E F 6. Data Analysis (Compare p-STAT6 levels) E->F

Workflow for STAT6 Inhibition Assay

Conclusion

This compound stands as a valuable synthon in medicinal chemistry, largely due to the advantageous properties conferred by the trifluoromethyl group. While classical synthetic methods for pyrimidines are well-established, modern techniques such as grindstone chemistry and microwave-assisted synthesis offer significant improvements in terms of yield, reaction time, and environmental impact. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity. The role of pyrimidine derivatives as potent STAT6 inhibitors underscores their importance in the development of novel therapeutics for allergic and inflammatory diseases, making efficient and scalable synthetic access to these compounds a key area of ongoing research.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is critical for maintaining a secure and compliant laboratory environment. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and responsible chemical waste management.

Immediate Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. The trifluoromethyl group is known to enhance the biological activity and stability of molecules, which can also correlate with increased hazard potential.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic upon exposure.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If aerosolization is possible, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]

1. Waste Identification and Segregation:

  • Classify this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, absorbent materials) as hazardous waste.

  • This compound is a halogenated organic compound due to the fluorine atoms in the trifluoromethyl group. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2] Mixing incompatible waste can lead to dangerous reactions and complicates the disposal process.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must have a tightly sealing cap to prevent the release of vapors. Keep the container closed except when adding waste.[3][4]

  • The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Irritant").[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from heat sources and incompatible chemicals.

  • Utilize secondary containment for all liquid hazardous waste to prevent the spread of spills.[3]

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Disposal by evaporation is not a safe or environmentally responsible method.[3]

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

5. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

  • Carefully collect the absorbent material and the spilled chemical and place it into a sealed, labeled hazardous waste container for disposal.[1]

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

6. Empty Container Disposal:

  • Thoroughly empty all contents from the original container.

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[3] For highly toxic compounds, the first three rinses must be collected.

  • After thorough rinsing and air-drying, the empty container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Disposal of This compound assess_hazards Assess Hazards (Consult SDS for related compounds, institutional guidelines) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate as Halogenated Organic Waste wear_ppe->segregate_waste containerize Place in Labeled, Sealed, Compatible Waste Container segregate_waste->containerize store Store in Designated Hazardous Waste Area (Secondary Containment) containerize->store contact_ehs Contact EHS for Pickup by Licensed Disposal Facility store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for this and structurally similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3] Some related compounds are also harmful if swallowed (H302) or inhaled (H332).[3][4] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected for any signs of degradation before use and replaced immediately if compromised.[4][5][6][7]
Eyes/Face Safety goggles and face shieldSnug-fitting safety goggles are essential to prevent any splashes from entering the eyes. A face shield should be worn in conjunction with goggles for maximum protection.[4][7][8][9][10]
Body Laboratory coat or chemical-resistant apron/coverallsA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are necessary.[5][6][7][8]
Respiratory Fume hood or NIOSH-approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7][11] In the case of a spill or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges is required.[6][12]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation and Inspection: Before starting any work, ensure that the chemical fume hood is functioning correctly. Inspect all required PPE for integrity. An emergency eyewash station and safety shower must be readily accessible.[6][13]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid chemical within the fume hood to prevent the generation of dust and aerosols.[5] Use non-sparking tools to avoid ignition sources.[5][11]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[5][7][11]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][5][13] Decontaminate the work surface.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7][11][14] It should be stored away from incompatible materials and sources of ignition.[5][11]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be treated as hazardous.

  • Waste Segregation: Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container.[5][6][15] It is crucial to keep halogenated waste separate from non-halogenated waste to ensure proper disposal and avoid increased disposal costs.[16][17][18]

  • Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical name.

  • Disposal Procedure: Dispose of the waste through a licensed hazardous waste disposal company.[15] Do not pour this chemical or its waste down the drain.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Storage cluster_disposal Waste Management A Verify Fume Hood Operation B Inspect and Don PPE A->B C Weighing and Transfer B->C Proceed to Handling D Solution Preparation C->D E Experimental Use D->E F Decontaminate Work Area E->F Experiment Complete J Segregate Halogenated Waste E->J Generate Waste G Store Chemical F->G H Remove and Clean PPE F->H I Wash Hands H->I K Label Waste Container J->K L Arrange for Professional Disposal K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.